2-Amino-3,4-dimethylbenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135928. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3,4-dimethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-5-3-4-7(9(11)12)8(10)6(5)2/h3-4H,10H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOBMUYSNYMSDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20300317 | |
| Record name | 2-Amino-3,4-dimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20300317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50419-58-4 | |
| Record name | 2-Amino-3,4-dimethylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50419-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-3,4-dimethylbenzoic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050419584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 50419-58-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135928 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-3,4-dimethylbenzoic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Amino-3,4-dimethylbenzoic acid basic properties
An In-depth Technical Guide on the Core Basic Properties of 2-Amino-3,4-dimethylbenzoic Acid
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require detailed information on this compound. The guide summarizes key quantitative data, outlines general experimental considerations, and provides visualizations to illustrate the compound's characteristics and applications.
Chemical and Physical Properties
This compound, also known as 3,4-dimethylanthranilic acid, is an aromatic amino acid derivative.[1][2] It serves as a crucial intermediate and building block in various fields of chemical manufacturing.[2][3][4][5] The fundamental identifiers and properties of this compound are summarized below.
Table 1: General Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 50419-58-4[1][2][3][4][6][7] |
| Molecular Formula | C₉H₁₁NO₂[1][2][3][4][8] |
| Molecular Weight | 165.19 g/mol [1][2][3][4][8] |
| IUPAC Name | This compound[2] |
| Synonyms | 3,4-dimethylanthranilic acid, 2-amino-3,4-dimethyl-benzoic acid[1][2] |
| InChI Key | MUOBMUYSNYMSDM-UHFFFAOYSA-N[2][3] |
| SMILES | CC1=CC=C(C(O)=O)C(N)=C1C[2] |
Table 2: Physicochemical Properties | Property | Value | Notes | | :--- | :--- | :--- | | Physical Form | Crystals, powder, or crystalline powder.[3][5] | | Color | White to light yellow or pale brown.[1][3][5] | | Melting Point | ~176-180°C (with decomposition)[1][2][3] | | Boiling Point | 340.3 ± 30.0 °C[3] | Predicted value. | | pKa | 5.18 ± 0.10[3] | Predicted value. | | Water Solubility | Slightly soluble in water.[2][3][4] | | Storage Conditions | Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep in a dark place under an inert atmosphere.[2][3][9] |
Caption: Core chemical identity of this compound.
Experimental Protocols
While specific, detailed experimental protocols for the determination of the physicochemical properties of this compound are not available in the cited literature, standard analytical methods are employed for such characterizations. Below are generalized methodologies for key properties.
a) Melting Point Determination: The melting point is typically determined using a digital melting point apparatus. A small, dry sample of the crystalline compound is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt until it becomes completely liquid is recorded. The observation of decomposition at 180°C suggests that the substance degrades upon melting.[1][3]
b) pKa Determination: The acid dissociation constant (pKa) can be determined experimentally via potentiometric titration. A solution of the compound of known concentration is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the titration curve, typically as the pH at the half-equivalence point. The reported pKa of 5.18 is a predicted value, likely derived from computational software based on the compound's structure.[3]
c) Solubility Assessment: A qualitative assessment of solubility, such as "slightly soluble in water," is often determined by adding a small amount of the solute to the solvent at room temperature and observing the extent of dissolution.[2][3] For quantitative analysis, a saturated solution is prepared and allowed to equilibrate. The concentration of the dissolved compound is then measured using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) after filtering out the undissolved solid.
Applications and Role in Synthesis
This compound is a significant raw material and intermediate in several industrial applications.[4] Its primary utility lies in organic synthesis, where its chemical structure, featuring both an amine and a carboxylic acid group on a substituted benzene ring, allows it to serve as a versatile building block.
Key application areas include:
-
Pharmaceuticals: Used as a starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs).
-
Agrochemicals: Incorporated into the synthesis of pesticides, herbicides, and other crop protection agents.
-
Dye Stuff: Serves as a precursor in the manufacturing of various dyes and pigments.[2][3][5]
Caption: Role as an intermediate in chemical synthesis workflows.
Safety and Handling
For detailed safety information, consulting the full Safety Data Sheet (SDS) from the supplier is mandatory.[6][10][11][12] The available data indicates that this compound is classified as an irritant.[1][3]
-
Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin), R22 (Harmful if swallowed).[1][3]
-
Handling: Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should occur in a well-ventilated area.[11][12]
-
Incompatibilities: Incompatible with strong oxidizing agents.[2]
References
- 1. This compound, CasNo.50419-58-4 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 2. fishersci.ie [fishersci.ie]
- 3. This compound CAS#: 50419-58-4 [m.chemicalbook.com]
- 4. This compound | 50419-58-4 [chemicalbook.com]
- 5. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. calpaclab.com [calpaclab.com]
- 8. 2-Amino-4,5-dimethylbenzoic acid | C9H11NO2 | CID 266534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 50419-58-4|this compound|BLD Pharm [bldpharm.com]
- 10. abmole.com [abmole.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-Amino-3,4-dimethylbenzoic acid (CAS 50419-58-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3,4-dimethylbenzoic acid, also known as 3,4-dimethylanthranilic acid, is an aromatic amino acid and a derivative of anthranilic acid.[1] Its chemical structure, featuring a benzoic acid core with both an amino and two methyl substituents, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, potential synthesis strategies, spectroscopic profile, and plausible biological activities, with a focus on its relevance to drug discovery and development. This document is intended to serve as a technical resource for researchers and scientists working with this and related molecules.
Physicochemical Properties
This compound is typically a white to light yellow crystalline powder.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 50419-58-4 | [1] |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| Melting Point | 180 °C (decomposition) | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Solubility | Slightly soluble in water | [1] |
| Synonyms | 3,4-dimethylanthranilic acid | [1] |
Synthesis and Manufacturing
While a specific, publicly available, detailed synthesis protocol for this compound is not readily found in the literature, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles and known transformations of related compounds. A common approach to synthesizing substituted anthranilic acids involves the reduction of a corresponding nitrobenzoic acid precursor.
A proposed synthetic workflow is outlined below:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Proposed Synthesis of this compound
Step 1: Nitration of 3,4-Dimethylbenzoic acid to yield 2-Nitro-3,4-dimethylbenzoic acid
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid.
-
Slowly add 3,4-dimethylbenzoic acid to the cooled sulfuric acid while stirring to ensure complete dissolution.
-
Cool the mixture in an ice bath.
-
Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture onto crushed ice, which should result in the precipitation of the crude 2-nitro-3,4-dimethylbenzoic acid.
-
Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry the product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-nitro-3,4-dimethylbenzoic acid.
Step 2: Reduction of 2-Nitro-3,4-dimethylbenzoic acid to yield this compound
-
To a round-bottom flask, add the synthesized 2-nitro-3,4-dimethylbenzoic acid and a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent. A common method is the use of a metal in acidic medium, such as tin (Sn) granules and concentrated hydrochloric acid (HCl).
-
Heat the mixture under reflux with stirring. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter to remove any unreacted tin.
-
Neutralize the filtrate with a base (e.g., concentrated sodium hydroxide solution) until the solution is basic, which will precipitate the crude this compound.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Disclaimer: This is a proposed synthesis based on standard organic chemistry reactions. Reaction conditions, including temperatures, times, and purification methods, would require optimization for safety and yield.
Spectroscopic Data (Predicted)
| Spectroscopy | Predicted Key Features |
| ¹H NMR | - Aromatic protons (likely two singlets or doublets in the aromatic region).- Two distinct singlets for the two methyl groups.- A broad singlet for the amine (-NH₂) protons, which is exchangeable with D₂O.- A broad singlet for the carboxylic acid (-COOH) proton, also exchangeable with D₂O. |
| ¹³C NMR | - A signal for the carboxylic acid carbon (~170 ppm).- Signals for the aromatic carbons, with quaternary carbons showing lower intensity.- Two distinct signals for the two methyl group carbons. |
| IR (Infrared) | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- N-H stretching from the primary amine (two bands, ~3300-3500 cm⁻¹).- C=O stretch from the carboxylic acid (~1680-1710 cm⁻¹).- N-H bending (~1600 cm⁻¹).- Aromatic C=C stretching bands (~1450-1600 cm⁻¹). |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) at m/z 165.- Fragmentation may involve the loss of -OH (M-17) and -COOH (M-45). |
Biological Activity and Potential Applications
This compound belongs to the class of anthranilic acid derivatives, which are known to exhibit a wide range of biological activities. While specific data for this particular compound is scarce, its structural similarity to other bioactive anthranilic acids suggests potential applications in drug discovery.
Anti-inflammatory Activity
Many anthranilic acid derivatives, such as mefenamic acid, are non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key enzymes in the biosynthesis of prostaglandins, mediators of inflammation. It is plausible that this compound could also exhibit COX inhibitory activity.
Anticancer and Antimicrobial Potential
Derivatives of anthranilic acid have also been investigated for their anticancer and antimicrobial properties. The specific substitution pattern on the aromatic ring can significantly influence the biological activity. Further screening of this compound in relevant assays would be necessary to determine its potential in these areas.
Signaling Pathway Involvement
Given the known anti-inflammatory properties of related compounds, a key signaling pathway of interest is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. The activation of NF-κB is a central event in the inflammatory response, leading to the transcription of pro-inflammatory genes. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.
References
An In-depth Technical Guide to 2-Amino-3,4-dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identity and Physical Properties
2-Amino-3,4-dimethylbenzoic acid is an aromatic carboxylic acid and a derivative of aniline. It is a solid at room temperature, appearing as a white to light yellow powder or crystalline solid.[1] It is slightly soluble in water.[1]
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| Synonyms | 3,4-Dimethylanthranilic acid | [3] |
| CAS Number | 50419-58-4 | [1][4] |
| Molecular Formula | C₉H₁₁NO₂ | [1][4] |
| Molecular Weight | 165.19 g/mol | [1][4] |
| Melting Point | 180 °C (decomposes) | [1][3] |
| SMILES | CC1=C(C(=C(C=C1)C(=O)O)N)C | [5] |
| InChI | InChI=1S/C9H11NO2/c1-5-3-4-7(9(11)12)8(10)6(5)2/h3-4H,10H2,1-2H3,(H,11,12) | [1] |
| InChIKey | MUOBMUYSNYMSDM-UHFFFAOYSA-N | [1] |
Predicted Spectroscopic Data
Due to the absence of publicly available experimental spectra for this compound, the following sections provide predicted data based on established spectral correlations and data from analogous compounds.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the amine protons, the carboxylic acid proton, and the two methyl groups.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.85 | d | 1H | H-6 |
| ~ 6.70 | d | 1H | H-5 |
| ~ 4.5-6.0 (broad) | s | 2H | -NH₂ |
| ~ 10-12 (broad) | s | 1H | -COOH |
| ~ 2.25 | s | 3H | C4-CH₃ |
| ~ 2.10 | s | 3H | C3-CH₃ |
Note: The chemical shifts of the -NH₂ and -COOH protons are highly dependent on solvent and concentration and may exchange with D₂O.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The predicted ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.
| Chemical Shift (ppm) | Assignment |
| ~ 172.5 | C=O (Carboxylic acid) |
| ~ 148.0 | C2 (C-NH₂) |
| ~ 138.0 | C4 (C-CH₃) |
| ~ 132.0 | C6 |
| ~ 125.0 | C3 (C-CH₃) |
| ~ 118.0 | C5 |
| ~ 115.0 | C1 (C-COOH) |
| ~ 20.0 | C4-CH₃ |
| ~ 15.0 | C3-CH₃ |
Predicted Infrared (IR) Spectrum
The IR spectrum of this compound is expected to show characteristic absorption bands for the amine, carboxylic acid, and aromatic functionalities.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Broad | O-H stretch (carboxylic acid dimer) |
| 3450-3300 | Medium | N-H stretch (asymmetric and symmetric) |
| 3100-3000 | Weak | Aromatic C-H stretch |
| 2980-2850 | Weak | Aliphatic C-H stretch (methyl groups) |
| ~1680 | Strong | C=O stretch (carboxylic acid) |
| ~1620 | Medium | N-H bend |
| 1600, 1475 | Medium-Weak | Aromatic C=C stretches |
| ~1300 | Strong | C-O stretch |
| ~1250 | Strong | Aromatic C-N stretch |
| 920-950 | Medium, Broad | O-H bend (out-of-plane) |
Proposed Synthesis Protocol
A plausible and efficient synthesis of this compound can be achieved through a two-step process starting from 3,4-dimethylbenzoic acid. This proposed protocol is based on well-established nitration and subsequent reduction reactions of aromatic compounds.
Workflow of Proposed Synthesis
Caption: Proposed synthetic pathway for this compound.
Step 1: Nitration of 3,4-Dimethylbenzoic Acid
Objective: To introduce a nitro group at the 2-position of the aromatic ring.
Materials:
-
3,4-Dimethylbenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethylbenzoic acid in a minimal amount of concentrated sulfuric acid.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the reaction flask while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The precipitated solid, 2-nitro-3,4-dimethylbenzoic acid, is collected by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral to litmus paper.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water.
Step 2: Reduction of 2-Nitro-3,4-dimethylbenzoic Acid
Objective: To reduce the nitro group to an amino group.
Materials:
-
2-Nitro-3,4-dimethylbenzoic acid
-
Reducing agent (e.g., Tin (Sn) granules and concentrated Hydrochloric acid (HCl), or catalytic hydrogenation with H₂ and Pd/C)
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure (using Sn/HCl):
-
Place the 2-nitro-3,4-dimethylbenzoic acid and tin granules in a round-bottom flask.
-
Add concentrated hydrochloric acid portion-wise. An exothermic reaction should commence.
-
After the initial reaction subsides, heat the mixture under reflux for 2-3 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution to precipitate the tin salts.
-
Filter off the tin salts.
-
Adjust the pH of the filtrate to the isoelectric point of the amino acid (around pH 4-5) with a suitable acid or base to precipitate the this compound.
-
Collect the product by vacuum filtration and wash with cold water.
-
The product can be further purified by recrystallization.
Molecular Structure Visualization
The following diagram illustrates the 2D molecular structure of this compound.
References
An In-depth Technical Guide to the Synthesis of 2-Amino-3,4-dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and effective synthetic pathway for 2-Amino-3,4-dimethylbenzoic acid, a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules. This document details the proposed synthetic route, complete with experimental protocols, and relevant quantitative data.
Introduction
This compound, also known as 3,4-dimethylanthranilic acid, is an aromatic carboxylic acid containing an amino group ortho to the carboxyl functionality. Its structural features make it a key building block in medicinal chemistry and materials science. This guide outlines a robust multi-step synthesis beginning with the commercially available and relatively inexpensive starting material, 4-bromo-o-xylene. The proposed pathway involves the initial formation of the precursor 3,4-dimethylaniline, followed by a directed ortho-lithiation and carboxylation strategy.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a three-step process:
-
Step 1: Synthesis of 3,4-Dimethylaniline from 4-bromo-o-xylene via a copper-catalyzed ammonolysis.
-
Step 2: N-Protection of 3,4-Dimethylaniline with a pivaloyl group to direct subsequent ortho-lithiation.
-
Step 3: Directed Ortho-Lithiation and Carboxylation of N-pivaloyl-3,4-dimethylaniline, followed by deprotection to yield the final product.
4-Bromo-o-xylene + NH3 --(CuCl)--> 3,4-Dimethylaniline
3,4-Dimethylaniline + Pivaloyl Chloride --> N-Pivaloyl-3,4-dimethylaniline
-
N-Pivaloyl-3,4-dimethylaniline + n-BuLi --> 2-Lithio-N-pivaloyl-3,4-dimethylaniline
-
2-Lithio-N-pivaloyl-3,4-dimethylaniline + CO2 --> Lithium 2-(pivalamido)-3,4-dimethylbenzoate
-
Lithium 2-(pivalamido)-3,4-dimethylbenzoate + H3O+ --> this compound
Caption: Experimental workflow for the ortho-lithiation, carboxylation, and deprotection steps.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 0.1 mol scale) | Moles |
| N-Pivaloyl-3,4-dimethylaniline | 205.30 | 20.5 g | 0.1 |
| n-Butyllithium (n-BuLi) | 64.06 | 44 mL (2.5 M in hexanes) | 0.11 |
| Carbon Dioxide (CO2) | 44.01 | Excess (gas or dry ice) | - |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |
| Concentrated Hydrochloric Acid | - | As needed | - |
| Diethyl Ether | - | As needed | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add N-pivaloyl-3,4-dimethylaniline (20.5 g, 0.1 mol) and anhydrous THF (200 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) dropwise while maintaining the temperature at -78 °C. A color change is typically observed, indicating the formation of the lithiated species.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Bubble dry carbon dioxide gas through the solution for 1 hour, or add an excess of crushed dry ice in small portions.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding 100 mL of water.
-
Acidify the aqueous layer with concentrated hydrochloric acid to pH 1-2.
-
Transfer the mixture to a round-bottom flask and heat to reflux for 4-6 hours to effect the hydrolysis of the pivaloyl group.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.
-
The product can be recrystallized from ethanol/water if further purification is required.
Expected Yield: Moderate to good yields are anticipated for this reaction sequence.
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 3,4-Dimethylaniline | C8H11N | 121.18 | 49-51 | Pale brown crystals |
| N-Pivaloyl-3,4-dimethylaniline | C13H19NO | 205.30 | - | - |
| This compound | C9H11NO2 | 165.19 | 180 (dec.) [1] | White to yellow solid [1] |
Characterization Data (Expected)
The following are expected spectroscopic data for the final product, this compound, based on the analysis of similar compounds.
-
¹H NMR (DMSO-d₆, 400 MHz): δ ~7.5-7.0 (m, 2H, Ar-H), ~6.5 (br s, 2H, NH₂), ~2.2 (s, 3H, CH₃), ~2.1 (s, 3H, CH₃). The carboxylic acid proton will likely be a broad singlet at higher ppm (~11-13 ppm).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ ~170 (C=O), ~145-150 (C-NH₂), ~135-140 (Ar-C), ~120-130 (Ar-CH), ~110-115 (Ar-C), ~20 (CH₃), ~15 (CH₃).
-
IR (KBr, cm⁻¹): ~3500-3300 (N-H stretching), ~3200-2500 (O-H stretching of carboxylic acid), ~1680 (C=O stretching), ~1600, ~1480 (aromatic C=C stretching).
Conclusion
The described synthetic pathway offers a logical and feasible approach for the preparation of this compound. The use of a directed ortho-lithiation strategy on a protected aniline derivative is a powerful tool for achieving the desired regioselectivity. The experimental protocols provided are based on well-established chemical transformations and can be adapted and optimized by researchers in a laboratory setting. This guide serves as a valuable resource for scientists and professionals engaged in organic synthesis and drug development.
References
An In-depth Technical Guide to 3,4-Dimethylanthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethylanthranilic acid, also known as 2-amino-3,4-dimethylbenzoic acid, is an aromatic organic compound that belongs to the family of anthranilic acid derivatives. Anthranilic acid and its analogues are recognized as important scaffolds in medicinal chemistry, serving as precursors for the synthesis of a wide array of biologically active molecules.[1][2] These derivatives have shown a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the core properties of 3,4-dimethylanthranilic acid, including its physicochemical characteristics, synthesis, and known biological significance, presented in a format tailored for researchers and professionals in drug development.
Core Properties of 3,4-Dimethylanthranilic Acid
A clear understanding of the fundamental properties of 3,4-dimethylanthranilic acid is essential for its application in research and development. The following tables summarize the key physical, chemical, and identification data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | This compound | |
| Synonyms | 3,4-Dimethylanthranilic acid | [3] |
| CAS Number | 50419-58-4 | [4][5] |
| Molecular Formula | C₉H₁₁NO₂ | [3][6] |
| Molecular Weight | 165.19 g/mol | [3] |
| Appearance | White to light yellow solid/powder to crystal | [4][5] |
| Melting Point | 180°C (decomposition) | [4][5] |
| Boiling Point (Predicted) | 340.3 ± 30.0 °C | [4] |
| Density (Predicted) | 1.22 ± 0.1 g/cm³ | [4] |
| Water Solubility | Slightly soluble in water | [4][5] |
| pKa (Predicted) | 5.18 ± 0.10 | [4] |
Table 2: Spectroscopic Data Summary
| Spectroscopy Type | Predicted/Analogous Data Highlights | Reference(s) |
| ¹H NMR | Expected signals for aromatic protons, two methyl groups, an amine proton, and a carboxylic acid proton. The chemical shifts and splitting patterns would be influenced by the substitution pattern on the benzene ring. | [7] |
| ¹³C NMR | Expected signals for nine distinct carbon atoms, including two methyl carbons, six aromatic carbons (four of which are substituted), and one carboxyl carbon. | |
| Infrared (IR) | Characteristic peaks for N-H stretching (amine), O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), and C-H stretching (aromatic and methyl groups), as well as aromatic C=C bending vibrations. | [1] |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ would be expected at m/z 165.19. Fragmentation patterns would likely involve the loss of H₂O, CO, and CO₂ from the parent ion. | [6] |
Experimental Protocols
The synthesis of 3,4-dimethylanthranilic acid can be approached through various synthetic routes, often involving the modification of a pre-existing benzene ring. A general conceptual workflow for its synthesis is outlined below.
Conceptual Synthesis Workflow
A plausible synthetic route to 3,4-dimethylanthranilic acid could start from a commercially available dimethylaniline or a related dimethylated benzene derivative. The introduction of a nitro group followed by its reduction to an amine, and subsequent introduction and hydrolysis of a nitrile or a related carboxyl group precursor, represents a common strategy for the synthesis of substituted anthranilic acids.
Caption: A conceptual workflow for the synthesis of 3,4-dimethylanthranilic acid.
Detailed Experimental Protocol (Hypothetical)
This is a generalized, hypothetical protocol based on standard organic chemistry transformations and should be adapted and optimized for laboratory conditions.
Step 1: Nitration of 3,4-Dimethylaniline
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 3,4-dimethylaniline to a mixture of concentrated sulfuric acid and concentrated nitric acid.
-
Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture over crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the nitrated product.
-
Filter, wash with water, and dry the crude 2-nitro-3,4-dimethylaniline.
Step 2: Reduction of the Nitro Group
-
Suspend the 2-nitro-3,4-dimethylaniline in a suitable solvent (e.g., ethanol or acetic acid).
-
Add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon and a hydrogen atmosphere.
-
Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).
-
Filter the hot reaction mixture to remove the catalyst and inorganic salts.
-
Cool the filtrate to crystallize the 3,4-dimethyl-2-aminoaniline (a diamine intermediate).
Step 3: Diazotization and Cyanation (Sandmeyer Reaction)
-
Dissolve the diamine intermediate in an acidic aqueous solution (e.g., HCl).
-
Cool the solution to 0-5°C and add a solution of sodium nitrite dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution, which will result in the formation of 2-cyano-3,4-dimethylaniline.
Step 4: Hydrolysis of the Nitrile
-
Heat the 2-cyano-3,4-dimethylaniline under reflux with a strong acid (e.g., aqueous H₂SO₄) or a strong base (e.g., aqueous NaOH) followed by acidic workup.
-
The nitrile group will be hydrolyzed to a carboxylic acid group.
-
Cool the reaction mixture and adjust the pH to the isoelectric point of 3,4-dimethylanthranilic acid to precipitate the product.
-
Filter, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified 3,4-dimethylanthranilic acid.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of 3,4-dimethylanthranilic acid are limited, the broader class of anthranilic acid derivatives has been extensively investigated for its therapeutic potential. These compounds are known to interact with various biological targets and signaling pathways.
General Biological Activities of Anthranilic Acid Derivatives
Derivatives of anthranilic acid have been reported to exhibit a range of biological activities, including:
-
Anticancer Activity: Some derivatives have shown cytotoxic effects against various cancer cell lines.[1]
-
Anti-inflammatory Activity: The fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) are derivatives of anthranilic acid.[2]
-
Antimicrobial Activity: Various synthetic derivatives have demonstrated antibacterial and antifungal properties.[1]
-
Antiviral Activity: Certain anthranilic acid analogs have been explored for their potential to inhibit viral replication.[1]
Potential Signaling Pathways
Based on the activities of related compounds, 3,4-dimethylanthranilic acid could potentially modulate key cellular signaling pathways implicated in disease. A logical relationship diagram illustrating these potential interactions is provided below.
Caption: Potential biological targets and signaling pathways of 3,4-dimethylanthranilic acid.
Conclusion
3,4-Dimethylanthranilic acid is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. While specific experimental data on this particular isomer is still emerging, the well-established biological activities of the broader class of anthranilic acid derivatives provide a strong rationale for its further investigation. This technical guide serves as a foundational resource for researchers, offering a compilation of available data and a framework for future experimental design in the exploration of 3,4-dimethylanthranilic acid's properties and potential applications in drug discovery and development. Further research is warranted to fully elucidate its spectroscopic profile, optimize its synthesis, and uncover its specific biological functions and mechanisms of action.
References
- 1. Benzoic acid, 2-amino-4-methyl- [webbook.nist.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sunlake.lookchem.com [sunlake.lookchem.com]
- 4. This compound CAS#: 50419-58-4 [chemicalbook.com]
- 5. This compound | 50419-58-4 [chemicalbook.com]
- 6. PubChemLite - this compound (C9H11NO2) [pubchemlite.lcsb.uni.lu]
- 7. 50419-58-4|this compound|BLD Pharm [bldpharm.com]
physical and chemical properties of 2-Amino-3,4-dimethylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Amino-3,4-dimethylbenzoic acid. Due to the limited availability of detailed experimental data in publicly accessible literature, this document focuses on reported properties and general methodologies applicable to similar compounds.
Chemical Identity and Physical Properties
This compound, also known as 3,4-dimethylanthranilic acid, is an aromatic amino acid derivative. Its core structure consists of a benzoic acid scaffold substituted with an amino group and two methyl groups.
Table 1: Identifiers and Key Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 50419-58-4 | [1][2][3][4][5] |
| Molecular Formula | C₉H₁₁NO₂ | [2][5] |
| Molecular Weight | 165.19 g/mol | [5] |
| Appearance | White to light yellow or pale brown powder/crystals. | [1][2][6] |
| Melting Point | 180°C (with decomposition) | [1][2] |
| Boiling Point (Predicted) | 340.3 ± 30.0 °C | [1] |
| Solubility | Slightly soluble in water. | [1][5] |
| pKa (Predicted) | 5.18 ± 0.10 | [1] |
Chemical Properties and Reactivity
As a substituted anthranilic acid, this compound exhibits the characteristic reactivity of both an aromatic amine and a carboxylic acid. The amino group can undergo reactions such as acylation and diazotization, while the carboxylic acid group can be esterified or converted to an amide. The aromatic ring is susceptible to electrophilic substitution, with the positions of substitution being influenced by the existing activating groups (amino and methyl) and the deactivating group (carboxyl).
This compound is an important intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and dyes.[1][5]
Experimental Protocols
General Synthetic Approach
A plausible synthetic route could involve the amination of a corresponding halogenated dimethylbenzoic acid or the oxidation of a dimethylaniline derivative followed by functional group manipulations. For instance, a common method for synthesizing aminobenzoic acids is the reduction of the corresponding nitrobenzoic acid.
General Purification Protocol
Purification of aminobenzoic acids is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water mixtures. The choice of solvent depends on the solubility of the compound and any impurities.
General Analytical Methodologies
The analysis of aminobenzoic acids and their derivatives is commonly performed using High-Performance Liquid Chromatography (HPLC). A general workflow for the analysis of a related compound, 2-Amino-3-methoxybenzoic acid, is presented below and can be adapted for this compound.[7]
Caption: General workflow for the HPLC analysis of an aminobenzoic acid derivative.
A typical HPLC method would utilize a C18 reversed-phase column with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier like acetonitrile or methanol. Detection is commonly achieved using a UV detector at a wavelength corresponding to the absorbance maximum of the compound.[7][8][9][10][11]
Spectroscopic Data
Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not widely published. However, theoretical studies and experimental data for closely related compounds, such as 2-amino-3-methylbenzoic acid, can provide insights into the expected spectral features.[12][13]
-
¹H NMR: Protons on the aromatic ring, the amino group, the carboxylic acid, and the two methyl groups would be expected to give distinct signals.
-
¹³C NMR: The spectrum would show signals for the nine carbon atoms in the molecule, including the carboxyl carbon, the aromatic carbons, and the methyl carbons.
-
IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the amino group, O-H stretching of the carboxylic acid, C=O stretching of the carboxyl group, and C-H stretching of the aromatic and methyl groups.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (165.19 g/mol ) would be expected, along with characteristic fragmentation patterns.
Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature detailing the biological activity of this compound or its involvement in any signaling pathways. While some substituted benzoic acid derivatives have been investigated for various biological activities, including as enzyme inhibitors or receptor antagonists, the specific effects of this compound remain to be elucidated.[14][15][16][17]
The general signaling pathways for amino acids, such as the mTOR pathway, are well-documented, but there is no evidence to suggest that this compound plays a role in these processes.[18]
Safety and Handling
This compound is classified as an irritant.[1][2] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area.
Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information provided is based on available public data and may not be exhaustive. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound CAS#: 50419-58-4 [chemicalbook.com]
- 6. Benzoic acid, 2-amino-4-methyl- [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
- 8. zodiaclifesciences.com [zodiaclifesciences.com]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. helixchrom.com [helixchrom.com]
- 11. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Bilge International Journal of Science and Technology Research » Makale » Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic acid [dergipark.org.tr]
- 14. Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Amino acid signalling upstream of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Data Analysis of 2-Amino-3,4-dimethylbenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3,4-dimethylbenzoic acid is an organic compound of interest in various fields of chemical research, including pharmaceutical development and materials science. An understanding of its spectral characteristics is fundamental for its identification, characterization, and quality control. This technical guide provides a summary of available spectral data and outlines the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Predicted and Comparative Spectral Data
The following tables summarize the predicted mass spectrometry data for this compound and experimental data for its close structural isomers. This comparative approach allows for an approximation of the expected spectral features.
Mass Spectrometry (MS) Data
Table 1: Predicted Mass Spectrometry Data for this compound
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 166.0863 |
| [M+Na]⁺ | 188.0682 |
Data Source: Predicted data from computational models.
NMR and IR Data of Structural Isomers
Due to the absence of experimental data for this compound, the following tables provide data for the closely related isomers: 2-Amino-3-methylbenzoic acid and 2-Amino-4-methylbenzoic acid. These values can serve as a reference for anticipating the spectral characteristics of the target compound.
Table 2: ¹H NMR Spectral Data of 2-Amino-3-methylbenzoic acid
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.76 | d | 1H | Ar-H |
| 7.20 | t | 1H | Ar-H |
| 6.64 | d | 1H | Ar-H |
| 5.5 (br s) | s | 2H | -NH₂ |
| 2.19 | s | 3H | Ar-CH₃ |
Solvent: DMSO-d₆
Table 3: ¹³C NMR Spectral Data of 2-Amino-3-methylbenzoic acid
| Chemical Shift (δ) ppm | Assignment |
| 169.5 | C=O |
| 148.9 | C-NH₂ |
| 135.0 | Ar-C |
| 129.8 | Ar-CH |
| 122.9 | Ar-C |
| 117.2 | Ar-CH |
| 114.8 | Ar-CH |
| 16.8 | Ar-CH₃ |
Solvent: DMSO-d₆
Table 4: IR Spectral Data of 2-Amino-4-methylbenzoic acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3480, 3360 | Strong | N-H stretch (asymmetric and symmetric) |
| 2920 | Medium | C-H stretch (aromatic) |
| 1670 | Strong | C=O stretch (carboxylic acid) |
| 1610, 1580 | Strong | C=C stretch (aromatic) |
| 1420 | Medium | O-H bend (carboxylic acid) |
| 1250 | Strong | C-N stretch |
| 920 | Broad | O-H bend (out-of-plane, carboxylic acid dimer) |
Sample State: Solid (KBr pellet or Nujol mull)
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR, IR, and MS spectral data for aromatic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: 0-16 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Reference the chemical shifts to the solvent peak or the internal standard (TMS at 0.00 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty sample compartment (or the clean ATR crystal) should be collected prior to scanning the sample.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
The solution may need to be further diluted depending on the sensitivity of the mass spectrometer.
-
-
Instrumentation (Electrospray Ionization - ESI):
-
Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).
-
Ionization Mode: Positive or negative ion mode. For an amino acid derivative, both modes can be explored, though positive mode is often preferred for detecting [M+H]⁺ ions.
-
Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Instrument Parameters:
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas Flow: Adjusted to obtain a stable spray.
-
Drying Gas Flow and Temperature: Optimized to desolvate the ions effectively.
-
Mass Range: Scanned over a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
-
Data Processing:
-
The mass spectrum is analyzed to identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
The isotopic pattern of the molecular ion is examined to confirm the elemental composition.
-
If tandem mass spectrometry (MS/MS) is performed, the fragmentation pattern is analyzed to elucidate the structure of the molecule.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
Navigating the Solubility Landscape of 2-Amino-3,4-dimethylbenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the solubility of 2-Amino-3,4-dimethylbenzoic acid in organic solvents. A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. However, to provide valuable insights for researchers in areas such as organic synthesis, pharmaceuticals, and dye manufacturing, this document presents solubility data for the structurally analogous compound, 2-amino-3-methylbenzoic acid. Furthermore, a detailed experimental protocol for determining solubility via the isothermal saturation method is provided, alongside a workflow diagram to guide laboratory practice.
Understanding Solubility Through a Structural Analog: 2-Amino-3-methylbenzoic Acid
The solubility of 2-amino-3-methylbenzoic acid has been determined in a range of pure solvents at various temperatures using the isothermal saturation method.[1] This data, presented in mole fraction, offers a valuable proxy for estimating the solubility behavior of this compound. The additional methyl group in the target compound may slightly decrease its polarity and could influence its solubility in various solvents.
The solubility of 2-amino-3-methylbenzoic acid was found to increase with a rise in temperature across all tested solvents.[1] At a given temperature, the mole fraction solubility follows the order: 1,4-dioxane > acetone > 2-butanone > ethyl acetate > acetonitrile > methanol > ethanol > 1-propanol > 1-butanol > 2-propanol > toluene > cyclohexane.[1]
Quantitative Solubility Data for 2-Amino-3-methylbenzoic Acid
| Temperature (K) | Methanol (x10²) | Ethanol (x10²) | 1-Propanol (x10²) | 2-Propanol (x10²) | 1-Butanol (x10²) | Acetone (x10²) | Acetonitrile (x10²) | 2-Butanone (x10²) | Ethyl Acetate (x10²) | 1,4-Dioxane (x10²) | Toluene (x10³) | Cyclohexane (x10⁴) |
| 278.15 | 1.158 | 0.889 | 0.741 | 0.583 | 0.655 | 2.583 | 1.486 | 2.194 | 1.832 | 3.016 | 2.18 | 2.51 |
| 283.15 | 1.325 | 1.021 | 0.852 | 0.673 | 0.758 | 2.921 | 1.698 | 2.498 | 2.091 | 3.425 | 2.57 | 2.98 |
| 288.15 | 1.518 | 1.171 | 0.981 | 0.778 | 0.878 | 3.298 | 1.936 | 2.845 | 2.387 | 3.886 | 3.03 | 3.54 |
| 293.15 | 1.741 | 1.345 | 1.131 | 0.901 | 1.018 | 3.721 | 2.205 | 3.241 | 2.726 | 4.406 | 3.58 | 4.21 |
| 298.15 | 1.998 | 1.545 | 1.305 | 1.045 | 1.181 | 4.196 | 2.511 | 3.692 | 3.114 | 4.993 | 4.23 | 5.01 |
| 303.15 | 2.294 | 1.777 | 1.508 | 1.214 | 1.371 | 4.731 | 2.858 | 4.207 | 3.558 | 5.657 | 5.01 | 5.97 |
| 308.15 | 2.636 | 2.045 | 1.743 | 1.411 | 1.593 | 5.333 | 3.254 | 4.794 | 4.067 | 6.408 | 5.93 | 7.12 |
| 313.15 | 3.030 | 2.355 | 2.015 | 1.641 | 1.852 | 6.011 | 3.706 | 5.464 | 4.651 | 7.258 | 7.02 | 8.51 |
| 318.15 | 3.486 | 2.714 | 2.329 | 1.908 | 2.155 | 6.775 | 4.221 | 6.229 | 5.319 | 8.220 | 8.32 | 10.18 |
Data sourced from a study on 2-amino-3-methylbenzoic acid and presented as mole fraction (x10² or as indicated).[1]
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a solid organic compound like this compound in an organic solvent using the isothermal saturation (shake-flask) method followed by gravimetric analysis.
Materials and Equipment
-
High-purity this compound
-
Analytical grade organic solvents
-
Thermostatic shaker or water bath with temperature control (±0.1 K)
-
Analytical balance (readability ±0.1 mg)
-
Glass vials with airtight seals (e.g., screw caps with PTFE septa)
-
Syringe filters (chemically resistant to the solvent, e.g., PTFE, with a pore size of 0.45 µm)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Drying oven or vacuum oven
-
Pipettes and other standard laboratory glassware
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to the desired temperature.
-
Agitate the vials for a sufficient time to reach equilibrium. The time required for reaching equilibrium should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the same temperature as the experiment) to avoid precipitation or dissolution during sampling.
-
Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry evaporation dish.
-
-
Gravimetric Analysis:
-
Weigh the evaporation dish containing the filtered saturated solution to determine the mass of the solution.
-
Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven at a lower temperature is preferable to minimize the risk of degradation.
-
Continue drying until a constant mass of the solid residue is achieved.
-
Cool the evaporation dish in a desiccator and weigh it to determine the mass of the dissolved solute.
-
Data Calculation
-
Mass of the solvent: Subtract the mass of the dissolved solute from the total mass of the solution.
-
Solubility ( g/100 g of solvent): (mass of solute / mass of solvent) x 100
-
Mole fraction (x): moles of solute / (moles of solute + moles of solvent)
-
Solubility (mg/mL): (mass of solute in mg / volume of solution in mL) (Requires determination of the solution density).
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation and gravimetric method.
References
An In-depth Technical Guide to 2-Amino-3,4-dimethylbenzoic Acid
For researchers, scientists, and professionals in drug development, 2-Amino-3,4-dimethylbenzoic acid stands as a significant, yet underexplored, chemical entity. This technical guide consolidates the available literature on its properties, synthesis, and potential applications, while also highlighting areas where further research is needed.
Physicochemical Properties
This compound, with the CAS number 50419-58-4, is a white to light yellow crystalline solid.[1][2] It is recognized as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.[1][3][4] The compound is slightly soluble in water and has a melting point of 180°C, at which it decomposes.[1][2][3]
| Property | Value | Reference |
| CAS Number | 50419-58-4 | [1] |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 180°C (decomposes) | [1][2] |
| Solubility | Slightly soluble in water | [1][2] |
| SMILES | CC1=C(C(=C(C=C1)C(=O)O)N)C | [5] |
| InChI | InChI=1S/C9H11NO2/c1-5-3-4-7(9(11)12)8(10)6(5)2/h3-4H,10H2,1-2H3,(H,11,12) | [5] |
| InChIKey | MUOBMUYSNYMSDM-UHFFFAOYSA-N | [5] |
Synthesis of this compound
Below is a proposed workflow for the synthesis of this compound.
Experimental Protocol for a Key Starting Material: Synthesis of 3,4-Dimethylaniline
Since 3,4-dimethylaniline is a likely precursor, a detailed experimental protocol for its synthesis is provided below, adapted from established methods.[6][7]
Method: Reduction of 3,4-Dimethyl-1-nitrobenzene
Materials:
-
3,4-Dimethyl-1-nitrobenzene
-
Methanol
-
Raney Nickel
-
Hydrogen gas
-
Boric acid (optional, used in subsequent reactions in some procedures)[6]
-
Filter apparatus
Procedure:
-
In a hydrogenation apparatus, a mixture of 40.32 g (266.6 mmol) of 3,4-dimethyl-1-nitrobenzene and 22 g of Raney nickel in 200 ml of methanol is prepared.[6]
-
The mixture is hydrogenated at 55°C under a hydrogen gas pressure of 5 bar for 2 hours.[6]
-
The progress of the reaction can be monitored by gas chromatography to confirm the complete conversion of the starting material.[6]
-
After the reaction is complete, the catalyst is carefully filtered off from the hot solution.
-
The methanol is removed from the filtrate by distillation under reduced pressure.
-
The resulting crude 3,4-dimethylaniline can be further purified by vacuum distillation or recrystallization from a suitable solvent like petroleum ether.[7]
Spectroscopic Analysis
Specific spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound are not available in the reviewed literature. However, data from structurally similar compounds can provide an indication of the expected spectral features.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Bands (cm⁻¹) | Reference |
| 2-Amino-3-methylbenzoic acid | 2.2 (s, 3H, CH₃), 6.6-7.9 (m, 3H, Ar-H), 8.0-9.0 (br s, 2H, NH₂), 10.5 (br s, 1H, COOH) | 17.5 (CH₃), 115.1, 117.9, 131.5, 134.9, 149.2 (Ar-C), 170.9 (C=O) | 3480-3380 (N-H), 3200-2500 (O-H), 1680 (C=O) | [8] |
| 2-Amino-4-methylbenzoic acid | 2.3 (s, 3H, CH₃), 6.5-7.8 (m, 3H, Ar-H), 5.5-6.5 (br s, 2H, NH₂), 10.5 (br s, 1H, COOH) | 20.8 (CH₃), 115.9, 117.2, 130.8, 140.7, 150.9 (Ar-C), 170.2 (C=O) | 3470-3370 (N-H), 3100-2500 (O-H), 1670 (C=O) | [9] |
Applications in Research and Development
This compound is primarily recognized as a crucial building block in organic synthesis. Its bifunctional nature, possessing both an amino and a carboxylic acid group on a substituted benzene ring, makes it a versatile starting material for creating more complex molecules. It is frequently cited as an intermediate in the production of pharmaceuticals, agrochemicals, and dyes, although specific examples of commercial products derived from this exact molecule are not prominently documented in the available literature.[1][3][4]
Biological Activity of Related Compounds
While there is no specific information on the biological activity or mechanism of action of this compound, the broader class of aminobenzoic acid derivatives has been the subject of extensive research in drug discovery.
Derivatives of aminobenzoic acids have been investigated for a wide range of pharmacological activities. For instance, various substituted aminobenzoic acids have been synthesized and evaluated as:
-
Enzyme Inhibitors: Certain derivatives have shown inhibitory activity against enzymes such as SHP1 (Src homology 2 domain-containing protein tyrosine phosphatase 1), which is a negative regulator in several signaling pathways implicated in cancer.[10]
-
Receptor Antagonists: A notable example is the development of potent and selective antagonists for the EP4 receptor, a prostaglandin E2 receptor subtype involved in inflammation and pain.[11][12]
The following diagram illustrates the general principle of EP4 receptor antagonism, a mechanism exhibited by some aminobenzoic acid derivatives.
Conclusion
This compound is a chemical intermediate with established utility in the synthesis of more complex organic molecules. Its physicochemical properties are reasonably well-documented. However, a significant gap exists in the scientific literature regarding a detailed, reproducible synthesis protocol for this specific compound. Furthermore, its biological activity and potential roles in signaling pathways remain unexplored. The documented pharmacological activities of structurally related aminobenzoic acid derivatives suggest that this compound could be a valuable scaffold for future drug discovery efforts, particularly in the areas of inflammation, pain, and oncology. This guide serves to summarize the current knowledge and to underscore the need for further research to unlock the full potential of this intriguing molecule.
References
- 1. US2347652A - Method of making 3,4-dimethylaniline - Google Patents [patents.google.com]
- 2. This compound CAS#: 50419-58-4 [chemicalbook.com]
- 3. This compound | 50419-58-4 [chemicalbook.com]
- 4. This compound CAS#: 50419-58-4 [m.chemicalbook.com]
- 5. PubChemLite - this compound (C9H11NO2) [pubchemlite.lcsb.uni.lu]
- 6. prepchem.com [prepchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2-Amino-3-methylbenzoic acid | C8H9NO2 | CID 78101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzoic acid, 2-amino-4-methyl- [webbook.nist.gov]
- 10. Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of 2-Amino-3,4-dimethylbenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3,4-dimethylbenzoic acid, also known as 3,4-dimethylanthranilic acid, is an aromatic organic compound with the chemical formula C₉H₁₁NO₂. It serves as a crucial intermediate in the synthesis of a variety of complex organic molecules, finding applications in the development of pharmaceuticals, agrochemicals, and dyes.[1] This technical guide provides an in-depth overview of the probable synthetic pathway for its discovery and preparation, detailed experimental protocols, and a summary of its key chemical properties. While the specific historical details of its initial discovery remain elusive in readily available literature, the logical synthetic route presented herein is based on established chemical principles.
Chemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 50419-58-4 | [1] |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| Melting Point | 180 °C (decomposes) | [1] |
| Appearance | White to yellow solid | [1] |
| Purity | ≥98% |
Synthetic Pathway
The most probable and chemically sound method for the synthesis of this compound involves a two-step process commencing with 3,4-dimethylbenzoic acid. The logical workflow for this synthesis is depicted in the following diagram.
Caption: A logical workflow diagram illustrating the two-step synthesis of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the synthesis of this compound.
Step 1: Synthesis of 3,4-Dimethyl-2-nitrobenzoic Acid (Nitration)
This procedure outlines the nitration of 3,4-dimethylbenzoic acid to yield the key intermediate, 3,4-dimethyl-2-nitrobenzoic acid.
Materials:
-
3,4-Dimethylbenzoic acid
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Beaker
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar quantity of 3,4-dimethylbenzoic acid in a sufficient volume of concentrated sulfuric acid. The dissolution is performed in an ice bath to maintain a low temperature.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, ensuring the mixture remains cold by immersion in an ice bath.
-
Slowly add the nitrating mixture to the solution of 3,4-dimethylbenzoic acid using a dropping funnel. The temperature of the reaction mixture should be carefully monitored and maintained below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period to ensure complete nitration.
-
Carefully pour the reaction mixture over a large volume of crushed ice with constant stirring. This will cause the crude 3,4-dimethyl-2-nitrobenzoic acid to precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with copious amounts of cold distilled water to remove any residual acid.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
Step 2: Synthesis of this compound (Reduction)
This protocol details the reduction of the nitro group in 3,4-dimethyl-2-nitrobenzoic acid to an amino group, yielding the final product.
Materials:
-
3,4-Dimethyl-2-nitrobenzoic acid
-
Methanol or Ethanol
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂) source
-
Hydrogenation vessel (e.g., Parr hydrogenator)
-
Celite or another filter aid
-
Rotary evaporator
Procedure:
-
In a hydrogenation vessel, dissolve the synthesized 3,4-dimethyl-2-nitrobenzoic acid in a suitable solvent such as methanol or ethanol.
-
Carefully add a catalytic amount of 10% palladium on carbon to the solution. The catalyst should be handled with care as it can be pyrophoric.
-
Seal the hydrogenation vessel and purge it several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas to a specified pressure.
-
Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by the uptake of hydrogen gas or by thin-layer chromatography (TLC).
-
Once the reaction is complete (i.e., hydrogen uptake ceases or TLC indicates the disappearance of the starting material), carefully vent the excess hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The final product can be further purified by recrystallization if necessary.
Conclusion
While the historical genesis of this compound is not prominently documented, its synthesis can be reliably achieved through a standard two-step process involving the nitration of 3,4-dimethylbenzoic acid followed by the reduction of the resulting nitro-intermediate. The detailed protocols provided in this guide offer a comprehensive framework for the laboratory-scale preparation of this valuable chemical intermediate, which continues to be a significant building block in the development of new molecules for the pharmaceutical and agrochemical industries.
References
Potential Biological Activity of 2-Amino-3,4-dimethylbenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of potential biological activities of 2-Amino-3,4-dimethylbenzoic acid based on available scientific literature for structurally related compounds. There is currently a lack of direct experimental data on the biological activity of this compound itself. The information presented herein is for research and informational purposes only and should not be construed as a definitive assessment of its therapeutic potential.
Introduction
This compound is an aromatic carboxylic acid that serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. While direct studies on its biological effects are limited, the structural motif of a substituted benzoic acid is prevalent in a wide array of biologically active molecules. Notably, derivatives of 2,4-dimethyl-benzoic acid have emerged as potent antagonists of the prostaglandin E2 receptor subtype 4 (EP4), suggesting a potential role for this compound as a scaffold in the development of anti-inflammatory and analgesic agents. This guide summarizes the known biological activities of structurally similar compounds to infer the potential therapeutic avenues for this compound and provides detailed experimental protocols for relevant assays.
Potential Therapeutic Target: EP4 Receptor
The primary inferred biological target for derivatives of this compound is the EP4 receptor. Prostaglandin E2 (PGE2) is a key mediator of inflammation, and its effects are transduced by four G-protein coupled receptors: EP1, EP2, EP3, and EP4. The EP4 receptor is predominantly coupled to Gs proteins, and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade is implicated in various physiological and pathological processes, including inflammation, pain, and cancer.[1][2] Antagonism of the EP4 receptor is a promising therapeutic strategy for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis, as well as certain types of cancer.[1]
Quantitative Data on Related Compounds
The following table summarizes the biological activity of selected benzoic acid derivatives, with a focus on EP4 receptor antagonists incorporating a dimethyl-benzoic acid core. This data provides a basis for understanding the potential potency of compounds derived from a this compound scaffold.
| Compound/Derivative Class | Target | Assay Type | Key Findings (IC50/EC50) | Reference |
| Aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acids | EP4 Receptor | Functional and Human Whole Blood (hWB) Assays | Highly potent and selective EP4 antagonists. | |
| Substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acids | EP4 Receptor | Human Whole Blood (hWB) Assay | Highly potent and selective EP4 antagonists. |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for the evaluation of EP4 receptor antagonists are provided below. These protocols can serve as a guide for assessing the potential biological activity of this compound and its derivatives.
Protocol 1: EP4 Receptor Functional Assay (cAMP Measurement)
This protocol describes a cell-based assay to determine the functional antagonism of the EP4 receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.
1. Cell Culture and Preparation:
- Culture HEK293 cells stably expressing the human EP4 receptor in appropriate growth medium.
- Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
2. Assay Procedure:
- Wash the cells with a suitable assay buffer.
- Pre-incubate the cells with various concentrations of the test compound (e.g., derivatives of this compound) or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
- Stimulate the cells with a known EP4 agonist, such as Prostaglandin E2 (PGE2), at a concentration that elicits a submaximal response (e.g., EC80).
- Incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for cAMP production.
3. cAMP Detection:
- Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).
4. Data Analysis:
- Calculate the percentage of inhibition of the PGE2-induced cAMP response for each concentration of the test compound.
- Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Protocol 2: Human Whole Blood (hWB) Assay for EP4 Antagonism
This ex vivo assay measures the ability of a compound to reverse the PGE2-mediated inhibition of pro-inflammatory cytokine production in human whole blood, providing a more physiologically relevant assessment of activity.
1. Blood Collection and Preparation:
- Collect fresh human whole blood from healthy donors into heparinized tubes.
- Use the blood within a few hours of collection.
2. Assay Procedure:
- Aliquot the whole blood into 96-well plates.
- Add various concentrations of the test compound or vehicle control to the wells and pre-incubate for a specified time (e.g., 30-60 minutes) at 37°C.
- Add PGE2 to the wells to inhibit cytokine production.
- Stimulate the blood with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
- Incubate the plates for a defined period (e.g., 4-24 hours) at 37°C in a humidified incubator with 5% CO2.
3. Cytokine Measurement:
- Centrifuge the plates to pellet the blood cells.
- Collect the plasma supernatant.
- Measure the concentration of the desired cytokine (e.g., TNF-α) in the plasma using a specific ELISA kit.
4. Data Analysis:
- Calculate the percentage of reversal of the PGE2-mediated inhibition of cytokine production for each concentration of the test compound.
- Determine the IC50 value by plotting the percentage of reversal against the log concentration of the test compound and fitting the data to a dose-response curve.
Signaling Pathways and Visualizations
The following diagrams illustrate the inferred signaling pathway of action for potential derivatives of this compound, focusing on the EP4 receptor pathway, and a general workflow for screening such compounds.
Figure 1: Inferred EP4 Receptor Signaling Pathway and Point of Antagonism.
Figure 2: General Experimental Workflow for Screening EP4 Antagonists.
Conclusion
While direct evidence for the biological activity of this compound is not yet available, the documented activity of its structural analogs, particularly as potent EP4 receptor antagonists, provides a strong rationale for its investigation as a promising scaffold in drug discovery. The information and protocols outlined in this guide offer a foundational framework for researchers to explore the potential anti-inflammatory and analgesic properties of novel compounds derived from this compound. Further research is warranted to elucidate the specific biological profile of this compound and its derivatives.
References
Methodological & Application
Application Notes and Protocols: Synthesis and Derivatization of 2-Amino-3,4-dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 2-Amino-3,4-dimethylbenzoic acid and its derivatives. This scaffold is a valuable building block in medicinal chemistry, appearing in molecules targeting a range of biological pathways. The following protocols are based on established chemical principles and can be adapted for the synthesis of a variety of derivatives for screening and drug development programs.
I. Synthesis of this compound
The synthesis of the parent compound, this compound, can be achieved through a two-step process starting from 3,4-dimethylaniline. The key intermediate is 6,7-dimethylisatin, which is then oxidatively cleaved to yield the desired product.
Experimental Workflow: Synthesis of this compound
Application Notes and Protocols for 2-Amino-3,4-dimethylbenzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Amino-3,4-dimethylbenzoic acid as a versatile scaffold in medicinal chemistry. The focus is on its application in the development of novel therapeutic agents, particularly as Prostaglandin E2 receptor 4 (EP4) antagonists, kinase inhibitors, and anticancer and antifungal agents. Detailed protocols for the synthesis of a key derivative and relevant biological assays are provided to facilitate further research and drug discovery efforts.
Introduction to this compound in Drug Discovery
This compound is a substituted anthranilic acid derivative that serves as a valuable starting material and intermediate in the synthesis of a variety of bioactive molecules. Its structural features, including an amino group, a carboxylic acid, and two methyl groups on the benzene ring, offer multiple points for chemical modification, enabling the exploration of diverse chemical spaces and the optimization of pharmacological properties.
Derivatives of aminobenzoic acids have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[][2] The strategic placement of substituents on the aminobenzoic acid core allows for the fine-tuning of interactions with biological targets, leading to the development of potent and selective therapeutic agents.
Key Therapeutic Applications and Biological Targets
Prostaglandin E2 Receptor 4 (EP4) Antagonists
Derivatives of this compound have emerged as potent and selective antagonists of the Prostaglandin E2 receptor 4 (EP4).[3][4] The EP4 receptor is a G-protein coupled receptor (GPCR) that, when activated by its ligand prostaglandin E2 (PGE2), is implicated in various physiological and pathological processes, including inflammation, pain, and cancer.[5] By blocking the binding of PGE2, EP4 antagonists can mitigate these effects, offering therapeutic potential for inflammatory diseases and certain cancers.[5]
A notable example is the development of aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid derivatives, which have shown high potency in functional and human whole blood assays.[3]
Kinase Inhibitors
The aminobenzoic acid scaffold is a common feature in the design of kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of this compound have the potential to be developed as inhibitors of various kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR2, these compounds can disrupt the blood supply to tumors, thereby impeding their growth.
Anticancer Agents
Various derivatives of aminobenzoic acids have demonstrated significant anticancer activity against a range of cancer cell lines.[] The mechanism of action for these compounds can be multifaceted, including the inhibition of key enzymes like kinases, induction of apoptosis, and cell cycle arrest. The IC50 values for some p-aminobenzoic acid (PABA) derivatives against various cancer cell lines are presented in the data tables below.
Antifungal Agents
Derivatives of 2-aminobenzoic acid have also been investigated for their antifungal properties, particularly against opportunistic pathogens like Candida albicans.[6] These compounds can inhibit fungal growth and biofilm formation, offering a potential new class of antifungal agents to combat drug-resistant fungal infections.[6]
Data Presentation
Anticancer Activity of Aminobenzoic Acid Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Benzamide derivatives of PABA | - | 4.53 | [] |
| Benzamide derivatives of PABA | - | 5.85 | [] |
| Carboxamide derivative of PABA | A549 | 3.0 | [] |
| Benzo[d]thiazolyl)-methoxyphenyl-triazolyl methyl aniline | Various | 0.55 - 1.2 (GI50) | [] |
| 4-Methylbenzamide derivatives (Compound 7) | K562 | 2.27 | [7] |
| 4-Methylbenzamide derivatives (Compound 7) | HL-60 | 1.42 | [7] |
| 4-Methylbenzamide derivatives (Compound 7) | OKP-GS | 4.56 | [7] |
| 4-Methylbenzamide derivatives (Compound 10) | K562 | 2.53 | [7] |
| 4-Methylbenzamide derivatives (Compound 10) | HL-60 | 1.52 | [7] |
| 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines (Compound 3) | MCF-7 | 0.045 | [8] |
| 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines (Compound 4) | MCF-7 | 0.11 | [8] |
| 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines (Compound 2) | MDA-MB-231 | 0.16 | [8] |
| 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines (Compound 4) | MDA-MB-231 | 0.24 | [8] |
Antifungal Activity of 2-Aminobenzoic Acid Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Compound 1 | Candida albicans (clinical isolate) | 70 | [6] |
| Compound 2 | Candida albicans (clinical isolate) | 70 | [6] |
| Compound 3 | Candida albicans (clinical isolate) | 200 | [6] |
| Compound 4 | Candida albicans (clinical isolate) | 175 | [6] |
Experimental Protocols
Synthesis of 3-((3-methylpyridine-2-carbonyl)amino)-2,4-dimethylbenzoic acid (A representative EP4 antagonist)
This protocol is adapted from the general synthetic scheme for related compounds.[3]
Workflow for the Synthesis of a Representative EP4 Antagonist
Caption: Synthetic workflow for a this compound derivative.
Materials:
-
This compound
-
3-Methylpicolinoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (1N)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Addition of Base: Add pyridine (2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add a solution of 3-methylpicolinoyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its structure and purity.
In Vitro Biological Assays
This assay measures the ability of a compound to inhibit PGE2-induced signaling in a physiologically relevant matrix.[9]
Workflow for Human Whole Blood Assay
Caption: Workflow for assessing EP4 antagonist activity in human whole blood.
Materials:
-
Fresh human whole blood
-
Test compounds (derivatives of this compound)
-
Prostaglandin E2 (PGE2)
-
Assay buffer
-
cAMP assay kit
-
96-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO) and then dilute further in assay buffer.
-
Blood Aliquoting: Aliquot fresh human whole blood into a 96-well plate.
-
Pre-incubation: Add the diluted test compounds to the wells and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Stimulation: Add PGE2 to the wells to stimulate the EP4 receptors and incubate for a further period (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells according to the cAMP assay kit manufacturer's instructions and measure the intracellular cAMP levels using a suitable plate reader.
-
Data Analysis: Calculate the percentage inhibition of the PGE2-induced cAMP production for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][10][11]
Workflow for MTT Assay
Caption: General workflow for determining anticancer activity using the MTT assay.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a fungal isolate.[6]
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) in a suitable broth medium.
-
Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the fungal suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the fungus. This can be determined visually or by measuring the optical density at 600 nm.
Signaling Pathway Diagrams
EP4 Receptor Antagonist Signaling Pathway
Caption: Inhibition of the EP4 signaling pathway by a this compound derivative.
VEGFR2 Kinase Inhibitor Signaling Pathway
Caption: Mechanism of VEGFR2 inhibition by a this compound derivative.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutics targeting a range of diseases. Its derivatives have shown significant potential as EP4 antagonists, kinase inhibitors, and anticancer and antifungal agents. The provided protocols and data serve as a valuable resource for researchers to further explore the medicinal chemistry of this versatile compound and its analogs in the pursuit of new and effective drug candidates.
References
- 2. 2-Amino-N,3-dimethylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Dual Blockade of EP2 and EP4 Signaling is Required for Optimal Immune Activation and Antitumor Activity Against Prostaglandin-Expressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
2-Amino-3,4-dimethylbenzoic acid as a building block in organic synthesis
Application Notes: 2-Amino-3,4-dimethylbenzoic Acid in Organic Synthesis
Introduction
This compound, also known as 3,4-dimethylanthranilic acid, is a versatile aromatic building block used in the synthesis of a variety of organic molecules.[1][2] With the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol , this compound serves as a crucial intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[1][3] Its structure, featuring an amino group and a carboxylic acid ortho to each other on a dimethyl-substituted benzene ring, makes it an ideal precursor for the synthesis of various heterocyclic systems.
Physicochemical Properties:
-
Appearance: White to light yellow crystalline powder[1]
Application: Synthesis of Quinazolinone Derivatives
A primary application of this compound is in the synthesis of quinazolinone derivatives. Quinazolinones are a class of heterocyclic compounds that form the core structure of many biologically active molecules, exhibiting properties such as anticancer, anti-inflammatory, and antimicrobial activities.[4][5] The general and robust strategy for synthesizing 2,3-disubstituted-4(3H)-quinazolinones from anthranilic acid derivatives involves a two-step process.[4] This makes this compound a valuable starting material for creating diverse libraries of potentially therapeutic compounds.[4]
The typical synthetic route begins with the acylation of the anthranilic acid derivative to form a benzoxazinone intermediate. This intermediate is then reacted with a primary amine, which acts as a nucleophile, to yield the final 2,3-disubstituted quinazolinone.[4][6]
Experimental Protocols
The following protocols describe a general methodology for the synthesis of 2,3-disubstituted-7,8-dimethylquinazolin-4(3H)-ones from this compound.
Protocol 1: Synthesis of 7,8-Dimethyl-2-(R1)-4H-benzo[d][1][4]oxazin-4-one (Intermediate)
Materials and Reagents:
-
This compound
-
Acyl chloride (e.g., Benzoyl chloride for R1 = Phenyl)
-
Anhydrous Pyridine
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser
-
Drying tube (CaCl2)
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in anhydrous pyridine under an inert atmosphere.
-
Cool the mixture in an ice bath to 0°C with continuous stirring.
-
Slowly add 1.1 equivalents of the desired acyl chloride (R1COCl) dropwise to the solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of ice-cold water to precipitate the product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
Dry the solid product under vacuum to yield the crude benzoxazinone intermediate. The product can be used in the next step without further purification or can be recrystallized from a suitable solvent like ethanol if necessary.
Protocol 2: Synthesis of 2,3-Disubstituted-7,8-dimethylquinazolin-4(3H)-one
Materials and Reagents:
-
7,8-Dimethyl-2-(R1)-4H-benzo[d][1][4]oxazin-4-one (from Protocol 1)
-
Primary amine (R2NH2)
-
Anhydrous Dimethylformamide (DMF) or Pyridine
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Place 1.0 equivalent of the benzoxazinone intermediate into a round-bottom flask.
-
Add a sufficient amount of anhydrous DMF or pyridine to dissolve the solid.
-
Add 1.2 equivalents of the desired primary amine (R2NH2) to the solution.
-
Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction's completion via TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude quinazolinone product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate) to obtain the pure 2,3-disubstituted-7,8-dimethylquinazolin-4(3H)-one.
-
Characterize the final product using standard analytical techniques such as NMR, IR, and Mass Spectrometry.
Data Presentation
The following table summarizes representative quantitative data for the two-step synthesis of a hypothetical quinazolinone derivative.
| Step | Starting Material | Reagents | Product | Yield (%) | Purity (%) |
| 1 | This compound | Benzoyl Chloride, Pyridine | 2-Phenyl-7,8-dimethyl-4H-benzo[d][1][4]oxazin-4-one | 85-95 | >95 |
| 2 | 2-Phenyl-7,8-dimethyl-4H-benzo[d][1][4]oxazin-4-one | Cyclohexylamine, DMF | 3-Cyclohexyl-2-phenyl-7,8-dimethylquinazolin-4(3H)-one | 75-85 | >98 |
Experimental Workflow Visualization
The diagram below outlines the complete workflow from starting materials to the final, characterized product.
References
Application Notes and Protocols: Electrophilic Reactions of 2-Amino-3,4-dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3,4-dimethylbenzoic acid is a substituted anthranilic acid derivative of interest in medicinal chemistry and organic synthesis. Its aromatic ring is activated by the presence of an amino group and two methyl groups, making it susceptible to electrophilic aromatic substitution. However, the interplay of the directing effects of the activating amino (-NH₂) and methyl (-CH₃) groups, and the deactivating carboxylic acid (-COOH) group, presents a unique challenge in controlling the regioselectivity of these reactions. The amino group is a strong ortho-, para-director, the methyl groups are weaker ortho-, para-directors, and the carboxylic acid group is a meta-director. Under strongly acidic conditions, the amino group is protonated to the anilinium ion (-NH₃⁺), which is a meta-director.[1]
These application notes provide an overview of the reactivity of this compound with common electrophiles and offer generalized protocols for nitration, halogenation, and sulfonation reactions. The provided methodologies are based on established procedures for structurally related compounds and should be optimized for specific research applications.
Data Presentation: Representative Reaction Parameters
The following tables summarize typical quantitative data for electrophilic aromatic substitution reactions on aminobenzoic acid derivatives. These values should serve as a starting point for the optimization of reactions with this compound.
Table 1: Representative Conditions for the Nitration of Substituted Aminobenzoic Acids
| Parameter | Recommended Range/Value | Rationale |
| Nitrating Agent | Mixed Acid (Concentrated H₂SO₄ and Concentrated HNO₃) | The typical ratio of sulfuric acid to nitric acid is between 1:1 and 2:1.[2] |
| Reaction Temperature | -10°C to 10°C | Crucial for controlling the exothermic reaction and minimizing side reactions like oxidation.[2][3] |
| Ratio of Substrate to Nitric Acid | 1g : 3-5 mL | This ratio can be adjusted based on the reactivity of the substrate and the desired extent of nitration.[2] |
| Reaction Time | 1 - 3 hours | The optimal duration should be determined by monitoring the reaction's progress (e.g., via TLC).[2] |
| Cooling Bath | Ice-salt or Ice-water | An ice-salt bath is recommended to achieve and maintain temperatures below 0°C.[2] |
Table 2: Representative Conditions for the Halogenation of Substituted Aminobenzoic Acids
| Parameter | Reagents and Conditions | Expected Outcome |
| Chlorination | N-chlorosuccinimide (NCS) or Dichlorohydantoin, Benzoyl Peroxide (catalyst), in DMF or DMAc | Introduction of a chlorine atom onto the aromatic ring. The reaction temperature is typically elevated (e.g., 90-110°C).[4] |
| Bromination | Bromine vapor in HCl/water or N-bromosuccinimide (NBS) | Introduction of a bromine atom. The reaction with bromine vapor is typically carried out at low temperatures (ice bath).[5] |
| Reaction Time | 1 - 3 hours | Dependent on the specific halogenating agent and substrate reactivity. |
| Work-up | Quenching with ice water, filtration or extraction | To isolate the halogenated product. |
Table 3: Representative Conditions for the Sulfonation of Substituted Aromatic Amines
| Parameter | Reagents and Conditions | Expected Outcome |
| Sulfonating Agent | Fuming Sulfuric Acid (Oleum) or Concentrated Sulfuric Acid | Introduction of a sulfonic acid group (-SO₃H). |
| Reaction Temperature | 25°C to 160°C | Higher temperatures are often required for sulfonation compared to nitration or halogenation.[6][7] |
| Reaction Time | 1 - 20 hours | The reaction time can be extensive and should be monitored.[7] |
| Work-up | Dilution with water or pouring onto ice to precipitate the product | The product is often isolated as a solid. |
Experimental Protocols
Note: These are generalized protocols and may require optimization. It is highly recommended to protect the amino group, for example, by acetylation, before carrying out electrophilic substitution to prevent oxidation and achieve better regioselectivity. The protecting group can be removed in a subsequent step.
Protocol 1: Nitration of this compound (via Acetamide Protection)
Step 1: Acetylation of this compound
-
In a round-bottom flask, dissolve 10.0 g of this compound in 40 mL of glacial acetic acid. Gentle warming may be required.
-
Add 1.2 equivalents of acetic anhydride dropwise to the stirred solution.
-
Heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture to room temperature and pour it into 250 mL of ice-cold deionized water with continuous stirring.
-
Collect the precipitated 2-acetamido-3,4-dimethylbenzoic acid by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from an ethanol/water mixture.
Step 2: Nitration of 2-Acetamido-3,4-dimethylbenzoic Acid
-
In a beaker, add 20 mL of concentrated sulfuric acid and cool to below 0°C in an ice-salt bath.
-
Slowly add 9.0 g of the dried 2-acetamido-3,4-dimethylbenzoic acid from Step 1, ensuring the temperature remains below 5°C.
-
In a separate flask, prepare the nitrating mixture by cautiously adding 3.0 mL of concentrated nitric acid to 6.0 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of the acetylated starting material, maintaining the reaction temperature below 10°C.
-
Stir the reaction mixture in the ice bath for an additional 2 hours after the addition is complete.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Collect the precipitated nitro-product by vacuum filtration and wash with ice-cold water until the washings are neutral.
Step 3: Deprotection (Hydrolysis of the Acetamide)
-
The isolated nitro-2-acetamido-3,4-dimethylbenzoic acid can be hydrolyzed back to the free amino group by heating with aqueous acid (e.g., HCl) or base (e.g., NaOH).
Protocol 2: Chlorination of this compound
-
In a four-neck flask, add this compound (1.0 equiv.), N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) (approx. 4 mL per gram of starting material), a chlorinating agent such as dichlorohydantoin (0.5 equiv.) or N-chlorosuccinimide (1.0 equiv.), and a catalytic amount of benzoyl peroxide (1-2% by mass of the starting material).[4]
-
Heat the reaction mixture to 90-110°C for 1-2 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
Protocol 3: Sulfonation of this compound
-
In a reaction flask, carefully dissolve this compound in concentrated sulfuric acid at room temperature.
-
Slowly add fuming sulfuric acid (oleum) dropwise to the stirred solution.
-
Heat the reaction mixture to a temperature between 100°C and 150°C for several hours (4-15 hours can be a starting point).[7]
-
Monitor the reaction by a suitable method (e.g., quenching a small aliquot and analyzing by HPLC).
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
Collect the precipitated sulfonic acid derivative by vacuum filtration and wash with cold dilute sulfuric acid.
Visualizations
Reaction Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism for electrophilic aromatic substitution and a typical experimental workflow for the nitration of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN104496863A - Method for preparing 2-amino-4-sulfobenzoic acid - Google Patents [patents.google.com]
- 7. ES2398647T3 - Procedure for the preparation of isolated 3,4-diaminobenzene sulfonic acid - Google Patents [patents.google.com]
Application Notes: Protocols for N-Acylation of 2-Amino-3,4-dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-acylation of 2-Amino-3,4-dimethylbenzoic acid, a key transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates. The protocols outlined below are based on established and reliable methodologies for the acylation of aromatic amines.
Introduction
N-acylation of this compound is a fundamental synthetic step used to introduce a wide variety of acyl groups onto the amino moiety. This modification can significantly alter the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which is a critical aspect of drug design and development. The resulting N-acyl derivatives are valuable precursors for the synthesis of more complex molecular architectures. This document details two primary methods for this transformation: the Schotten-Baumann reaction using acyl chlorides or anhydrides, and carbodiimide-mediated coupling with carboxylic acids.
Method 1: N-Acylation via Schotten-Baumann Reaction
The Schotten-Baumann reaction is a robust and widely used method for the acylation of amines.[1][2] It is typically performed in a two-phase system or in the presence of a base to neutralize the acidic byproduct.[3][4]
Experimental Protocol: Acylation with an Acyl Chloride
Materials and Equipment:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in 10% aqueous NaOH solution.
-
Addition of Acylating Agent: Cool the solution to 0-5 °C using an ice bath. Slowly add the acyl chloride (1.1 eq) dropwise via a dropping funnel while stirring vigorously.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with 1 M HCl to precipitate the product.
-
Extract the product with dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-acyl-2-amino-3,4-dimethylbenzoic acid.
Experimental Protocol: Acylation with an Acid Anhydride
Materials and Equipment:
-
This compound
-
Acid anhydride (e.g., Acetic anhydride, Propionic anhydride)
-
Pyridine or Triethylamine (as a base and/or solvent)
-
Dichloromethane (DCM) or Ethyl Acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Suspend this compound (1.0 eq) in dichloromethane or use pyridine as the solvent.
-
Addition of Base and Anhydride: Add pyridine or triethylamine (1.5 eq) to the suspension. Then, add the acid anhydride (1.2 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete as monitored by TLC. Gentle heating may be required for less reactive anhydrides.
-
Work-up:
-
Dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (to remove the base), water, saturated NaHCO₃ solution (to remove excess anhydride), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired N-acyl derivative.
Representative Data for Schotten-Baumann Reaction
| Acylating Agent | Base | Solvent | Reaction Time (h) | Typical Yield (%) | Purity (%) | Reference |
| Benzoyl chloride | NaOH (aq) | Dichloromethane/Water | 2 - 4 | 85 - 95 | >95 | [1][2] |
| Acetic anhydride | Pyridine | Pyridine | 4 - 6 | 80 - 90 | >95 | [5] |
| Propionyl chloride | Triethylamine | Dichloromethane | 3 - 5 | 82 - 92 | >95 | General Knowledge |
Note: The data presented are typical for the N-acylation of substituted aminobenzoic acids and may vary depending on the specific acylating agent and reaction conditions.
Method 2: N-Acylation via Carbodiimide-Mediated Coupling
Carbodiimide coupling is a mild and efficient method for forming amide bonds, particularly useful when the acylating agent is a carboxylic acid.[6][7] Reagents like dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used.[6] Additives such as 1-hydroxybenzotriazole (HOBt) can be employed to improve yields and reduce side reactions.[6]
Experimental Protocol
Materials and Equipment:
-
This compound
-
Carboxylic acid (the acyl donor)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) or Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt) (optional)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Filtration setup (for DCC)
-
Rotary evaporator
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq) and HOBt (1.2 eq, if used) in DMF or DCM. Cool the solution to 0 °C. Add EDC·HCl (1.2 eq) or DCC (1.2 eq) and stir for 30 minutes at 0 °C.
-
Amine Addition: To the activated carboxylic acid solution, add a solution of this compound (1.0 eq) and TEA or DIPEA (1.5 eq) in DMF or DCM.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up:
-
If DCC was used, filter off the dicyclohexylurea (DCU) byproduct.
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure N-acyl-2-amino-3,4-dimethylbenzoic acid. A study on the N-acylation of valine with a substituted benzoic acid using this method reported a yield of 93%.[8]
Representative Data for Carbodiimide-Mediated Coupling
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (h) | Typical Yield (%) | Purity (%) | Reference |
| EDC·HCl | HOBt | DIPEA | DMF | 12 - 24 | 80 - 95 | >98 | [6][8] |
| DCC | HOBt | TEA | DCM | 12 - 24 | 75 - 90 | >98 | [6] |
Note: The data presented are representative for carbodiimide-mediated N-acylation of amino acids and related compounds. Actual yields may vary based on the specific substrates and conditions.
Visualized Workflows
Caption: Experimental workflow for the N-acylation via Schotten-Baumann reaction.
Caption: Experimental workflow for carbodiimide-mediated N-acylation.
Caption: Logical relationship of synthesis and application in drug development.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Amino-3,4-dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of quinazolinones, benzodiazepines, and acridones, all employing 2-amino-3,4-dimethylbenzoic acid as a key starting material. The methodologies presented are based on established synthetic strategies adapted for this specific precursor.
Synthesis of 6,7-Dimethyl-4(3H)-quinazolinones
Quinazolinones are a prominent class of heterocyclic compounds with a wide range of biological activities. The following protocols outline two common and effective methods for the synthesis of 6,7-dimethyl-4(3H)-quinazolinone from this compound: the Niementowski reaction and a two-step synthesis via a benzoxazinone intermediate.
Logical Workflow for Quinazolinone Synthesis
Figure 1. Synthetic routes to 6,7-dimethyl-4(3H)-quinazolinone.
Experimental Protocols
Protocol 1: Niementowski Reaction
This one-pot synthesis involves the direct condensation of this compound with formamide.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and an excess of formamide (4.0-5.0 eq).
-
Heating: Heat the reaction mixture at 130-150 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, add water to the reaction mixture to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol to yield pure 6,7-dimethylquinazolin-4(3H)-one.
Protocol 2: Two-Step Synthesis via Benzoxazinone Intermediate
This method involves the initial formation of a benzoxazinone, which is then converted to the quinazolinone.
-
Synthesis of 6,7-Dimethyl-1,3-benzoxazin-4-one:
-
In a round-bottom flask, suspend this compound (1.0 eq) in acetic anhydride (3.0-4.0 eq).
-
Reflux the mixture for 2-3 hours.
-
Remove the excess acetic anhydride under reduced pressure.
-
Triturate the residue with petroleum ether to precipitate the benzoxazinone. Collect the solid by filtration.
-
-
Synthesis of 6,7-Dimethylquinazolin-4(3H)-one:
-
Dissolve the obtained 6,7-dimethyl-1,3-benzoxazin-4-one (1.0 eq) in a suitable solvent such as ethanol.
-
Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry to obtain 6,7-dimethylquinazolin-4(3H)-one.
-
Quantitative Data for Quinazolinone Synthesis (Analogous Reactions)
| Method | Reactants | Conditions | Yield (%) | Reference |
| Niementowski | 2-Amino-5-bromobenzoic acid, Formamide | 130 °C, 4 h | 91 | [1] |
| Microwave | 2-Aminobenzamide, Orthoester, Acetic Acid | 110 °C, 12-72 h | High | [3] |
| Conventional | 2-Aminobenzohydrazide, 2-Chlorobenzaldehyde | Reflux, 10 h | - | [4] |
Synthesis of 7,8-Dimethyl-1,4-benzodiazepines
Benzodiazepines are a class of psychoactive drugs with a core structure composed of a benzene ring fused to a diazepine ring. The synthesis of 7,8-dimethyl-1,4-benzodiazepines from this compound is a multi-step process, typically proceeding through a 2-aminobenzophenone intermediate.
Logical Workflow for Benzodiazepine Synthesis
Figure 2. Proposed synthetic pathway for 7,8-dimethyl-1,4-benzodiazepine-2-one.
Experimental Protocols
Protocol 3: Synthesis of 7,8-Dimethyl-1,4-benzodiazepin-2-one
This protocol is an adaptation of known methods for benzodiazepine synthesis, starting with the conversion of this compound to the corresponding benzophenone.
-
Synthesis of 2-Amino-3,4-dimethylbenzoyl chloride:
-
In a round-bottom flask, suspend this compound (1.0 eq) in an excess of thionyl chloride (SOCl₂).
-
Reflux the mixture for 2-3 hours.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.
-
-
Synthesis of 2-Amino-3,4-dimethylbenzophenone (Friedel-Crafts Acylation):
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in dry benzene at 0-5 °C, add a solution of 2-amino-3,4-dimethylbenzoyl chloride (1.0 eq) in dry benzene dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture onto crushed ice and hydrochloric acid.
-
Extract the product with an organic solvent like dichloromethane. Wash the organic layer with a sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
-
Synthesis of 2-(2-Bromoacetamido)-3,4-dimethylbenzophenone:
-
Dissolve 2-amino-3,4-dimethylbenzophenone (1.0 eq) in a dry, inert solvent such as dichloromethane.
-
Cool the solution to 0 °C and add bromoacetyl bromide (1.1 eq) dropwise.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Wash the reaction mixture with water and a saturated sodium bicarbonate solution.
-
Dry the organic layer and concentrate to give the bromoacetamide derivative.
-
-
Synthesis of 7,8-Dimethyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one:
-
Dissolve the crude 2-(2-bromoacetamido)-3,4-dimethylbenzophenone in a suitable solvent like methanol saturated with ammonia.
-
Stir the mixture at room temperature for 24-48 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the final product.
-
Quantitative Data for Benzodiazepine Synthesis (Analogous Reactions)
| Step | Reactants | Conditions | Yield (%) | Reference |
| Friedel-Crafts | Anilides, Acylating agent | Ga(OTf)₃, MeNO₂-LiClO₄, 50 °C, 24 h | up to 93 | [5] |
| Cyclization | 2-Haloacetamidophenyl ketone, Hexamethylenetetramine, NH₃ | Reflux | 81.6 | [6] |
Synthesis of 1,2-Dimethylacridones
Acridones are a class of nitrogen-containing heterocyclic compounds with a tricyclic aromatic structure. The most common route to acridones is the intramolecular cyclization of N-arylanthranilic acids, often prepared via an Ullmann condensation.
Logical Workflow for Acridone Synthesis
Figure 3. Synthetic pathway to 1,2-dimethylacridone via Ullmann condensation and cyclization.
Experimental Protocols
Protocol 4: Synthesis of 1,2-Dimethylacridone
This two-step protocol involves the initial synthesis of an N-arylanthranilic acid derivative followed by acid-catalyzed cyclization.
-
Synthesis of N-Phenyl-2-amino-3,4-dimethylbenzoic acid (Ullmann Condensation):
-
In a round-bottom flask, combine this compound (1.0 eq), an aryl halide such as bromobenzene (1.2 eq), anhydrous potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide or copper powder.
-
Add a high-boiling polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Heat the reaction mixture at 150-180 °C for 12-24 hours under an inert atmosphere.
-
After cooling, pour the reaction mixture into water and acidify with hydrochloric acid to precipitate the product.
-
Collect the crude N-arylanthranilic acid by filtration, wash with water, and purify by recrystallization.
-
-
Synthesis of 1,2-Dimethylacridone (Intramolecular Cyclization):
-
In a flask, dissolve the N-phenyl-2-amino-3,4-dimethylbenzoic acid (1.0 eq) in concentrated sulfuric acid or polyphosphoric acid (PPA).
-
Heat the mixture at 100-120 °C for 2-4 hours.
-
Carefully pour the hot reaction mixture into a large volume of ice-water.
-
The acridone product will precipitate. Collect the solid by filtration, wash thoroughly with water, and then with a dilute sodium carbonate solution to remove any unreacted starting material.
-
Dry the crude product and purify by recrystallization from a suitable solvent like ethanol or acetic acid.
-
Quantitative Data for Acridone Synthesis (Analogous Reactions)
| Step | Reactants | Conditions | Yield (%) | Reference |
| Ullmann Condensation | o-Chlorobenzoic acid, Substituted anilines | Cupric oxide, K₂CO₃, Reflux 6-8 h | Good | [7] |
| Cyclization | N-Phenylanthranilic acid | H₂SO₄, 100 °C, 4 h | 55-60 | [8] |
| Cyclization | N-Phenylanthranilic acid | Polyphosphoric acid, 100 °C, 2-4 h | 58-70 | [8] |
References
- 1. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from β-Aminoamides and Orthoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. US3996209A - Process for preparing benzodiazepines - Google Patents [patents.google.com]
- 7. US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones - Google Patents [patents.google.com]
- 8. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Amino-3,4-dimethylbenzoic Acid in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3,4-dimethylbenzoic acid, a substituted anthranilic acid, is a valuable building block in the synthesis of complex organic molecules. While direct applications of this specific molecule as an agrochemical are not widely documented in publicly available research, its structural analogs are key intermediates in the production of a significant class of modern insecticides: the anthranilic diamides. This document outlines the potential applications of this compound in agrochemical research, drawing parallels with the synthesis and mode of action of commercially successful insecticides. The provided protocols are based on established procedures for structurally related compounds and are intended to serve as a guide for researchers exploring the potential of this and similar molecules in the discovery of new agrochemicals.
Anthranilic acid derivatives are pivotal in the development of insecticides that target the ryanodine receptor in insects, leading to impaired muscle function and eventual paralysis. The substitution pattern on the anthranilic acid ring is crucial for the biological activity of the final compound, influencing its binding affinity to the target site and its metabolic stability. Therefore, this compound represents a synthetically attractive starting material for the generation of novel diamide insecticide candidates.
Potential Applications in Agrochemical Synthesis
This compound can serve as a key precursor for the synthesis of novel insecticidal compounds, particularly those belonging to the diamide class. The general synthetic approach involves the coupling of a substituted aminobenzoic acid with a substituted pyrazole carboxylic acid. The specific methyl substitutions on the phenyl ring of this compound could lead to novel compounds with potentially altered efficacy, spectrum of activity, or metabolic profile compared to existing diamide insecticides.
Synthesis of Diamide Insecticides: A General Workflow
The synthesis of diamide insecticides from a substituted 2-aminobenzoic acid typically follows a multi-step process. The workflow below illustrates the key stages, starting from a precursor like this compound.
Experimental Protocols
The following protocols are adapted from established syntheses of diamide insecticides, such as Chlorantraniliprole, and can be modified for the use of this compound.
Protocol 1: Synthesis of a Benzoxazinone Intermediate
A common strategy in the synthesis of diamide insecticides is the formation of a benzoxazinone intermediate from the reaction of a 2-aminobenzoic acid and a pyrazole acid chloride. This intermediate is then reacted with an amine to form the final product.
Materials:
-
This compound
-
3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carbonyl chloride
-
Acetonitrile (anhydrous)
-
Pyridine (anhydrous)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Add anhydrous pyridine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Slowly add a solution of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carbonyl chloride (1.1 eq) in anhydrous acetonitrile to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the benzoxazinone intermediate.
Protocol 2: Synthesis of the Final Diamide Insecticide
Materials:
-
Benzoxazinone intermediate from Protocol 1
-
Methylamine (solution in THF or water)
-
Tetrahydrofuran (THF)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the benzoxazinone intermediate (1.0 eq) in THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylamine solution (2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
Mode of Action: Ryanodine Receptor Modulation
Diamide insecticides, the potential products of syntheses involving this compound, act by modulating insect ryanodine receptors (RyRs). These receptors are ligand-gated calcium channels located on the sarcoplasmic reticulum of muscle cells.
The binding of the diamide insecticide to the RyR locks the channel in an open state, leading to an uncontrolled release of calcium ions from the sarcoplasmic reticulum into the cytoplasm of muscle cells. This sustained high level of intracellular calcium results in continuous muscle contraction, paralysis, and ultimately the death of the insect.
Quantitative Data on Related Compounds
While specific quantitative data for agrochemicals derived from this compound is not available, the following table provides efficacy data for Chlorantraniliprole, a structurally related diamide insecticide, to illustrate the potential potency of this class of compounds.
| Pest Species | Efficacy Metric | Value | Reference |
| Plutella xylostella (Diamondback moth) | LC50 | 0.013 mg/L | [FMC Corporation] |
| Spodoptera exigua (Beet armyworm) | LC50 | 0.005 mg/L | [FMC Corporation] |
| Heliothis virescens (Tobacco budworm) | LC50 | 0.018 mg/L | [FMC Corporation] |
LC50: The concentration of the insecticide that is lethal to 50% of the tested population.
Conclusion
This compound holds promise as a valuable intermediate in the synthesis of novel agrochemicals, particularly next-generation diamide insecticides. The protocols and information provided herein, based on the established chemistry of structurally similar compounds, offer a solid foundation for researchers to explore the potential of this molecule. The development of new derivatives could lead to insecticides with improved properties, helping to address the ongoing challenges of pest resistance and the need for more sustainable agricultural practices. Further research into the synthesis and biological evaluation of compounds derived from this compound is warranted to fully elucidate their potential in agrochemical applications.
Application Notes and Protocols for the Quantification of 2-Amino-3,4-dimethylbenzoic Acid
These application notes provide detailed methodologies for the quantitative analysis of 2-Amino-3,4-dimethylbenzoic acid in various matrices, catering to researchers, scientists, and professionals in drug development. The protocols are based on established analytical techniques for structurally similar compounds and general amino acid analysis, and therefore would require method validation for this specific analyte.
Introduction
This compound is an aromatic amino acid derivative that serves as an important intermediate in the synthesis of pharmaceuticals and other organic compounds.[1] Accurate and precise quantification is crucial for quality control, pharmacokinetic studies, and various research applications. This document outlines protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), two common and effective techniques for the analysis of such compounds.
Comparative Analysis of Analytical Methods
The choice of analytical method depends on the specific requirements of the study, such as sensitivity, selectivity, and the complexity of the sample matrix.[2]
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation via liquid chromatography and detection by UV absorbance.[2] | Separation by liquid chromatography and detection by mass-to-charge ratio after ionization.[2] |
| Selectivity | Moderate; potential for interference from co-eluting compounds with similar UV spectra.[2] | High to Very High; provides structural information and can distinguish between isobaric compounds.[2] |
| Sensitivity (LOD/LOQ) | Moderate (typically in the µg/mL to high ng/mL range).[2] | Very High (typically in the low ng/mL to pg/mL range).[2] |
| Instrumentation Cost | Low to Moderate.[2] | High.[2] |
| Typical Application | Routine quality control, analysis of bulk materials and formulations.[2] | Metabolomics, pharmacokinetic studies, trace-level quantification in complex biological matrices.[2][3] |
Experimental Protocols
General Experimental Workflow
The analysis of this compound generally follows a standardized workflow from sample acquisition to data analysis.
Caption: General experimental workflow for the analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in less complex matrices or when high sensitivity is not the primary requirement.
Sample Preparation (Based on Protein Precipitation for Plasma/Serum)
-
To 200 µL of plasma or serum in a microcentrifuge tube, add 600 µL of ice-cold methanol or acetonitrile to precipitate proteins.[4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[2]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[2]
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly over the run.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Detection Wavelength: Based on the chromophore of this compound, a wavelength between 250-280 nm would be appropriate for initial investigation.[2][5]
-
Injection Volume: 10-20 µL.[2]
Caption: HPLC-UV sample preparation and analysis workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices at low concentrations.[6]
Sample Preparation (Based on Liquid-Liquid Extraction for Urine)
-
To 500 µL of urine, add an internal standard.
-
Adjust the pH to acidic (e.g., pH 3-4) with formic acid.
-
Add 2 mL of an organic solvent (e.g., ethyl acetate).[2]
-
Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.[2]
-
Transfer the organic layer to a new tube and repeat the extraction.
-
Combine the organic layers and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[2]
LC-MS/MS Conditions
-
LC System: A UPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[2]
-
Column: C18 or HILIC column (e.g., 2.1 x 100 mm, 2.5 µm particle size).[2][6]
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2]
-
Flow Rate: 0.3-0.5 mL/min.[2]
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.[2]
-
MRM Transitions: Specific precursor-product ion transitions for this compound and the internal standard would need to be determined and optimized.
Caption: LC-MS/MS sample preparation and analysis workflow.
Data Presentation
Quantitative data for the analysis of this compound should be summarized in a clear and structured manner to allow for easy comparison and interpretation. The following table provides a template for presenting validation data.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Report in ng/mL or µg/mL | Report in pg/mL or ng/mL |
| Limit of Quantification (LOQ) | Report in ng/mL or µg/mL | Report in pg/mL or ng/mL |
| Accuracy (% Recovery) | 85-115% | 90-110% |
| Precision (%RSD) | < 15% | < 10% |
| Matrix Effect | Not Applicable | Should be evaluated |
Note: The values in this table are typical acceptance criteria for bioanalytical method validation and would need to be established experimentally for this compound.
References
- 1. This compound CAS#: 50419-58-4 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. Analytical Methods for Amino Acids : Shimadzu (Nederland) [shimadzu.nl]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Reactions Involving 2-Amino-3,4-dimethylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 2-Amino-3,4-dimethylbenzoic acid as a versatile building block in the synthesis of bioactive molecules, particularly focusing on amide bond formation and the preparation of quinazolinone scaffolds. The protocols are based on established methodologies for analogous compounds and are intended to serve as a starting point for experimental design.
Overview of Reactivity
This compound possesses two primary reactive sites: the carboxylic acid group and the amino group. These functionalities allow for a variety of chemical transformations, making it a valuable intermediate in medicinal chemistry and organic synthesis.
-
Amide Bond Formation: The carboxylic acid can be activated and coupled with a wide range of primary and secondary amines to form the corresponding benzamides. These derivatives are of interest for their potential biological activities, including antimicrobial and anticancer properties.
-
Heterocyclic Synthesis: The presence of both an amino and a carboxylic acid group on the same aromatic ring makes it an ideal precursor for the synthesis of fused heterocyclic systems, most notably quinazolinones. Quinazolinone derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities.
Experimental Protocols
General Protocol for Amide Coupling via EDC/HOBt Activation
This protocol describes a general method for the synthesis of N-substituted 2-amino-3,4-dimethylbenzamides using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.
Workflow for Amide Coupling:
Application Notes and Protocols: Purification of 2-Amino-3,4-dimethylbenzoic Acid
For researchers, scientists, and professionals in drug development, obtaining high-purity 2-Amino-3,4-dimethylbenzoic acid is crucial for the synthesis of various pharmaceutical compounds and other specialty chemicals. This document provides detailed protocols for the purification of this compound, focusing on recrystallization, acid-base extraction, and column chromatography.
Overview of Purification Techniques
This compound is a solid at room temperature with a melting point of approximately 180°C (with decomposition).[1] It is slightly soluble in water but shows better solubility in certain organic solvents.[1] The presence of both a basic amino group and an acidic carboxylic acid group allows for purification using acid-base extraction techniques. For removal of closely related impurities, recrystallization and column chromatography are effective methods.
Data Presentation
Solubility Data of a Structurally Similar Compound
Table 1: Mole Fraction Solubility (x₁) of 2-Amino-3-methylbenzoic Acid in Various Solvents [2]
| Temperature (K) | Methanol | Ethanol | 1-Propanol | 2-Propanol | 1-Butanol | Acetone | Acetonitrile | 2-Butanone | Ethyl Acetate | 1,4-Dioxane | Toluene | Cyclohexane |
| 278.15 | 0.0152 | 0.0103 | 0.0078 | 0.0056 | 0.0065 | 0.0458 | 0.0215 | 0.0412 | 0.0321 | 0.0512 | 0.0031 | 0.0012 |
| 283.15 | 0.0175 | 0.0121 | 0.0092 | 0.0066 | 0.0077 | 0.0523 | 0.0248 | 0.0475 | 0.0373 | 0.0589 | 0.0038 | 0.0015 |
| 288.15 | 0.0201 | 0.0141 | 0.0108 | 0.0078 | 0.0091 | 0.0601 | 0.0286 | 0.0548 | 0.0432 | 0.0678 | 0.0046 | 0.0018 |
| 293.15 | 0.0231 | 0.0164 | 0.0126 | 0.0092 | 0.0107 | 0.0691 | 0.0329 | 0.0632 | 0.0501 | 0.0781 | 0.0055 | 0.0022 |
| 298.15 | 0.0265 | 0.0190 | 0.0147 | 0.0108 | 0.0126 | 0.0795 | 0.0378 | 0.0728 | 0.0579 | 0.0899 | 0.0066 | 0.0027 |
| 303.15 | 0.0304 | 0.0220 | 0.0171 | 0.0126 | 0.0148 | 0.0915 | 0.0434 | 0.0837 | 0.0668 | 0.1035 | 0.0079 | 0.0033 |
| 308.15 | 0.0348 | 0.0254 | 0.0199 | 0.0147 | 0.0173 | 0.1052 | 0.0498 | 0.0961 | 0.0770 | 0.1191 | 0.0094 | 0.0040 |
| 313.15 | 0.0398 | 0.0293 | 0.0231 | 0.0172 | 0.0202 | 0.1209 | 0.0571 | 0.1102 | 0.0885 | 0.1369 | 0.0112 | 0.0048 |
| 318.15 | 0.0455 | 0.0337 | 0.0267 | 0.0200 | 0.0235 | 0.1388 | 0.0654 | 0.1262 | 0.1015 | 0.1573 | 0.0133 | 0.0058 |
Experimental Protocols
Purification by Recrystallization
This protocol is based on the principle that the solubility of this compound is significantly higher in a hot solvent than in a cold solvent.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture such as ethanol/water)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Protocol:
-
Solvent Selection: Based on the solubility data of the analogous 2-Amino-3-methylbenzoic acid, ethanol or ethyl acetate are good starting points for single-solvent recrystallization. A mixed solvent system like ethanol/water can also be effective.[3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring. Continue adding small portions of the hot solvent until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities from the mother liquor.
-
Drying: Dry the crystals on the filter paper by drawing air through them. For final drying, the crystals can be transferred to a watch glass and placed in a vacuum oven.
Purification by Acid-Base Extraction
This technique leverages the amphoteric nature of this compound to separate it from neutral or other acidic/basic impurities.
Materials:
-
Crude this compound
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
-
5% Aqueous HCl solution
-
5% Aqueous NaOH solution
-
Saturated aqueous NaCl solution (brine)
-
Separatory funnel
-
Beakers
-
pH paper
Protocol:
-
Dissolution: Dissolve the crude mixture containing this compound in a suitable organic solvent like diethyl ether in a separatory funnel.
-
Extraction of Basic Impurities: Add 5% aqueous HCl to the separatory funnel. Shake the funnel vigorously, venting frequently. The basic impurities will be protonated and move to the aqueous layer. Drain the lower aqueous layer.
-
Extraction of this compound: To the remaining organic layer, add 5% aqueous NaOH. Shake and vent as before. The carboxylic acid group will be deprotonated, forming a water-soluble salt that partitions into the aqueous layer. Drain the lower aqueous layer containing the desired product into a clean beaker.
-
Isolation of this compound: Cool the aqueous extract from the previous step in an ice bath. Slowly add concentrated HCl dropwise while stirring until the solution is acidic (check with pH paper). The this compound will precipitate out of the solution.
-
Collection and Drying: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.
Materials:
-
Crude this compound
-
Silica gel (for the stationary phase)
-
Eluent (a solvent system, e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Collection tubes
Protocol:
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column, allowing it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Pass the eluent through the column. The components of the mixture will travel down the column at different rates. For aminobenzoic acids, a polar eluent system is typically required. A gradient of increasing polarity (e.g., from hexane/ethyl acetate to pure ethyl acetate or ethyl acetate/methanol) can be effective.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions using a suitable technique (e.g., Thin Layer Chromatography - TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Purity Assessment
The purity of the final product can be assessed using various analytical techniques:
-
Melting Point Determination: A sharp melting point close to the literature value indicates high purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for quantifying the purity of the compound and detecting impurities.[4] A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic or acetic acid) is a common setup for such analyses.[4]
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess purity. A single spot on the TLC plate suggests a pure compound.
-
Spectroscopic Methods (NMR, IR): These techniques can confirm the chemical structure and identify the presence of any impurities with distinct spectral signatures.
By following these detailed protocols and utilizing the provided data, researchers can effectively purify this compound to the high degree of purity required for their research and development activities.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-3,4-dimethylbenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3,4-dimethylbenzoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
Issue 1: Low Yield in the Synthesis
Question: My synthesis of this compound is resulting in a low yield. What are the potential causes and how can I optimize the reaction conditions?
Answer: Low yields can stem from several factors, primarily related to reaction conditions, reagent purity, and potential side reactions. A common synthetic route to aminobenzoic acids involves the reduction of a corresponding nitrobenzoic acid.
Key Optimization Strategies:
-
Purity of Starting Material: The purity of the starting material, such as 3,4-dimethyl-2-nitrobenzoic acid, is crucial. Impurities can interfere with the reduction reaction.
-
Choice of Reducing Agent: Various reducing agents can be employed (e.g., SnCl₂/HCl, H₂/Pd-C, Fe/HCl). The choice of reducing agent can significantly impact the yield and may require optimization.
-
Reaction Temperature and Time: The reaction temperature and duration are critical parameters. Insufficient reaction time can lead to incomplete conversion, while excessive heat can cause degradation of the starting material or product. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
-
Solvent Selection: The choice of solvent can influence the reaction rate and yield. The solvent should be inert to the reaction conditions and capable of dissolving the starting material.
Issue 2: Formation of Impurities and Side Products
Question: I am observing significant impurity formation in my reaction mixture. How can I minimize the formation of side products?
Answer: The formation of impurities is a common challenge. Understanding the potential side reactions is key to mitigating them.
Troubleshooting Steps:
-
Control of Reaction Temperature: Overheating can lead to the formation of by-products. Maintain strict temperature control throughout the reaction.
-
Inert Atmosphere: For reactions sensitive to oxidation, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidized impurities.
-
pH Control during Workup: During the workup and extraction, careful control of the pH is essential to ensure the desired product is in the correct form for extraction and to prevent the precipitation of unwanted materials.
Issue 3: Difficulty in Product Purification
Question: I am facing challenges in purifying the final this compound. What are the recommended purification methods?
Answer: Purification can often be achieved through recrystallization. The choice of solvent is critical for successful recrystallization.
Recommended Purification Strategy:
-
Recrystallization: Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, is a common and effective method for purifying aminobenzoic acids. The ideal solvent system will dissolve the product at an elevated temperature and allow it to crystallize upon cooling, while the impurities remain dissolved.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be employed. A solvent gradient of ethyl acetate and hexanes, sometimes with a small amount of acetic acid, can be used to improve separation.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A1: A common and effective strategy for the synthesis of aromatic amines is the reduction of the corresponding nitro compound. Therefore, a plausible route for this compound would start from 3,4-dimethyl-2-nitrobenzoic acid. The key step is the reduction of the nitro group to an amino group.
Q2: What are the key safety precautions to consider during this synthesis?
A2: Standard laboratory safety practices should be followed. This includes working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat. If using flammable solvents or hydrogen gas for reduction, ensure there are no nearby ignition sources. Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction. By spotting the reaction mixture on a TLC plate alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot. This allows you to determine when the reaction is complete.
Data Presentation
Table 1: Comparison of General Reduction Conditions for Nitroarenes
| Reducing Agent | Typical Solvent(s) | Typical Temperature | Advantages | Disadvantages |
| SnCl₂·2H₂O / HCl | Ethanol, Ethyl Acetate | Reflux | Effective for a wide range of substrates. | Requires removal of tin salts during workup. |
| H₂ / Pd-C | Methanol, Ethanol, Ethyl Acetate | Room Temperature | Clean reaction with high yields. | Requires specialized equipment for handling hydrogen gas. |
| Fe / HCl or Acetic Acid | Water, Ethanol | Reflux | Inexpensive and effective. | Can require acidic workup conditions. |
Experimental Protocols
Representative Protocol for the Reduction of 3,4-dimethyl-2-nitrobenzoic acid:
This is a representative protocol and should be optimized for your specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dimethyl-2-nitrobenzoic acid (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Addition of Reducing Agent: Add the chosen reducing agent (e.g., SnCl₂·2H₂O, 3-5 equivalents) to the stirred solution. If using a catalytic method like H₂/Pd-C, the catalyst is added at this stage.
-
Reaction: If required, heat the mixture to reflux and monitor the reaction progress by TLC. For catalytic hydrogenation, the reaction is typically stirred at room temperature under a hydrogen atmosphere.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If using a metal/acid reducing agent, carefully neutralize the acid with a base (e.g., saturated sodium bicarbonate solution) until effervescence ceases.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
Technical Support Center: Synthesis of 2-Amino-3,4-dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Amino-3,4-dimethylbenzoic acid. The information is tailored for professionals in research and development who may encounter specific challenges during their experiments.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, which is typically achieved through a two-step process: nitration of 3,4-dimethylbenzoic acid followed by the reduction of the resulting 2-nitro-3,4-dimethylbenzoic acid.
Step 1: Nitration of 3,4-dimethylbenzoic Acid
Issue 1: Low Yield of 2-Nitro-3,4-dimethylbenzoic Acid
| Potential Cause | Scientific Explanation | Suggested Solution |
| Incomplete Reaction | The nitration reaction may not have gone to completion due to insufficient reaction time or inadequate mixing of the reactants. | - Ensure the nitrating mixture is added slowly and with efficient stirring to maintain intimate contact between reactants.- After the addition is complete, allow the reaction to stir for an additional 10-15 minutes at a controlled temperature to ensure completion.[1] |
| Suboptimal Temperature | The reaction temperature is critical. If the temperature is too low, the reaction rate will be very slow. If it is too high, side reactions will be favored. The ideal temperature is typically kept below 5-10°C.[2][3] | - Use an ice-salt bath to maintain a temperature of 0°C or lower during the addition of the nitrating mixture.[1]- Monitor the internal temperature of the reaction flask closely. |
| Loss of Product During Workup | The desired product may be lost during the workup and isolation steps, particularly if it has some solubility in the wash solutions. | - When precipitating the product by pouring the reaction mixture over ice water, use a sufficient amount of ice to keep the temperature low and minimize solubility.[1][3]- Wash the filtered product with minimal amounts of ice-cold water to remove residual acid without dissolving a significant amount of the product.[3] |
Issue 2: Formation of Significant Side Products
| Potential Cause | Scientific Explanation | Suggested Solution |
| Over-nitration | The aromatic ring can be nitrated more than once, leading to the formation of dinitro or even trinitro derivatives, especially with prolonged reaction times or higher temperatures. | - Strictly control the stoichiometry of the nitrating agents.- Maintain a low reaction temperature (0-5°C) to improve selectivity for mono-nitration.[1] |
| Formation of Isomers | The two methyl groups (ortho, para-directing) and the carboxylic acid group (meta-directing) can lead to the formation of various positional isomers of the nitro group on the aromatic ring. | - While the formation of some isomers is unavoidable, controlling the reaction temperature can influence the isomer distribution. Low temperatures generally favor the thermodynamically more stable product. |
| Oxidation of Methyl Groups | The strong oxidizing nature of the nitrating mixture can lead to the oxidation of one or both methyl groups to carboxylic acid groups, forming nitro-isophthalic or nitro-terephthalic acid derivatives. | - Use the minimum effective amount of nitric acid.- Maintain a low reaction temperature throughout the addition of the nitrating mixture. |
Step 2: Reduction of 2-Nitro-3,4-dimethylbenzoic Acid
Issue 1: Incomplete Reduction to the Amine
| Potential Cause | Scientific Explanation | Suggested Solution |
| Inactive Catalyst (Catalytic Hydrogenation) | The hydrogenation catalyst (e.g., Pd/C) may have lost its activity due to improper storage, handling, or poisoning by impurities in the substrate or solvent. | - Use a fresh batch of catalyst.- Ensure the substrate and solvent are of high purity.- A typical catalyst loading is around 1-5% by weight relative to the nitro compound. |
| Insufficient Reducing Agent | If using a chemical reducing agent (e.g., metal/acid), an insufficient amount will lead to an incomplete reaction. | - Use a stoichiometric excess of the reducing agent. |
| Low Hydrogen Pressure (Catalytic Hydrogenation) | In catalytic hydrogenation, insufficient hydrogen pressure will result in a slow or incomplete reaction. | - Ensure the reaction vessel is properly sealed and pressurized to the recommended level (e.g., 3.5 bar).[4] |
Issue 2: Formation of Undesired Byproducts
| Potential Cause | Scientific Explanation | Suggested Solution |
| Formation of Intermediate Reduction Products | Incomplete reduction can lead to the accumulation of intermediates such as nitroso and hydroxylamine compounds. | - Ensure sufficient reaction time and an adequate amount of reducing agent or hydrogen pressure.- Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material and intermediates. |
| Formation of Azo or Azoxy Compounds | Under certain conditions, particularly with metal-based reductions, the nitroso and hydroxylamine intermediates can condense to form dimeric azo or azoxy compounds. | - Control the reaction pH and temperature carefully.- Catalytic hydrogenation is often a cleaner method for the reduction of nitroaromatics to amines.[5] |
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common and effective synthetic route involves a two-step process:
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Nitration: 3,4-dimethylbenzoic acid is nitrated using a mixture of concentrated nitric acid and concentrated sulfuric acid at low temperatures (typically 0-5°C) to yield 2-nitro-3,4-dimethylbenzoic acid.
-
Reduction: The nitro group of 2-nitro-3,4-dimethylbenzoic acid is then reduced to an amino group. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and hydrogen gas is a widely used and efficient method for this transformation.[4]
Q2: What are the expected yields for this synthesis?
Q3: How can I purify the final product?
A3: Purification of this compound can typically be achieved by recrystallization. A mixture of ethanol and water is often a suitable solvent system.[2] For more challenging separations, such as removing isomeric byproducts, column chromatography on silica gel may be necessary.
Q4: What are the key safety precautions for this synthesis?
A4: The nitration step involves the use of concentrated nitric and sulfuric acids, which are highly corrosive and strong oxidizing agents. This step should always be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The mixing of the acids is highly exothermic and must be done carefully in an ice bath.[1][3] The catalytic hydrogenation step involves the use of flammable hydrogen gas under pressure and a potentially pyrophoric catalyst (Pd/C). This should be conducted in a properly rated pressure vessel by trained personnel.
Data Presentation
The following table summarizes representative quantitative data for the key steps in the synthesis of this compound, based on analogous reactions.
Table 1: Representative Quantitative Data for Synthesis
| Parameter | Step 1: Nitration (of 4-Methylbenzoic Acid) | Step 2: Reduction (of a Nitrobenzoate) |
| Starting Material | 3,4-Dimethylbenzoic Acid | 2-Nitro-3,4-dimethylbenzoic Acid |
| Key Reagents | Conc. HNO₃, Conc. H₂SO₄ | H₂, Pd/C catalyst |
| Reaction Temperature | 0 - 10 °C[2] | 50 °C[4] |
| Reaction Time | 15 - 30 minutes[2] | Until hydrogen uptake ceases[4] |
| Typical Yield | ~70-85%[2] | >80%[4] |
| Purification Method | Recrystallization from Ethanol/Water[2] | Filtration and washing[4] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound, constructed from procedures for analogous reactions.
Protocol 1: Nitration of 3,4-Dimethylbenzoic Acid
Materials:
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3,4-Dimethylbenzoic acid
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Concentrated sulfuric acid (H₂SO₄)
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Concentrated nitric acid (HNO₃)
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Deionized water
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Ice
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of the Nitrating Mixture: In a clean, dry beaker, carefully add a measured volume of concentrated nitric acid. Cool the beaker in an ice-salt bath. Slowly and cautiously add an equal volume of concentrated sulfuric acid to the nitric acid while keeping the mixture in the ice bath. Swirl the mixture gently to ensure it is homogenous.[2][3]
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Reaction Setup: In a separate flask, dissolve a pre-weighed amount of 3,4-dimethylbenzoic acid in a sufficient volume of concentrated sulfuric acid. Cool this flask in an ice-salt bath to a temperature between 0 and 5°C.[1]
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Nitration Reaction: While vigorously stirring the solution of 3,4-dimethylbenzoic acid in sulfuric acid, slowly add the chilled nitrating mixture dropwise. The temperature of the reaction mixture must be strictly maintained below 5°C throughout the addition.[1]
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 15 minutes.[3]
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Work-up and Isolation: Carefully pour the reaction mixture onto a generous amount of crushed ice in a beaker with vigorous stirring to precipitate the product.[1][3]
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Collect the solid product by vacuum filtration and wash with several portions of cold deionized water to remove any residual acid.[3]
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Purification: The crude 2-nitro-3,4-dimethylbenzoic acid can be purified by recrystallization from an ethanol/water mixture.[2]
Protocol 2: Reduction of 2-Nitro-3,4-dimethylbenzoic Acid
Materials:
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2-Nitro-3,4-dimethylbenzoic acid
-
Potassium hydroxide (KOH)
-
10% Palladium on carbon (Pd/C) catalyst
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Hydrogen gas (H₂)
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Glacial acetic acid
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Deionized water
Procedure:
-
Salt Formation: Dissolve potassium hydroxide pellets in ice water. Add the 2-nitro-3,4-dimethylbenzoic acid to this solution. The resulting suspension is heated to form a clear solution of the potassium salt.[4]
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pH Adjustment: Cool the solution to room temperature and adjust the pH to approximately 6.6 with glacial acetic acid.[4]
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Hydrogenation: Transfer the suspension to a hydrogenation apparatus. Add 10% Pd/C catalyst (typically 1-2% by weight of the substrate). Pressurize the vessel with hydrogen gas to approximately 3.5 bar and heat to 50°C with vigorous stirring.[4]
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Reaction Monitoring: The reaction is complete when the uptake of hydrogen ceases.
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Work-up and Isolation: Cool the reaction mixture to room temperature and carefully vent the excess hydrogen. Filter the mixture to remove the Pd/C catalyst.
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Precipitation: Adjust the pH of the filtrate to approximately 5.1 with glacial acetic acid under an inert atmosphere. The product, this compound, will precipitate.[4]
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Stir the suspension at room temperature and then cool in an ice bath to maximize precipitation.
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Purification: Collect the product by filtration, wash with ice-cold water, and dry under vacuum.[4]
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the synthesis of this compound.
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the nitration of 3,4-dimethylbenzoic acid.
Caption: Potential side reactions during the reduction of the nitro intermediate.
References
Technical Support Center: Purification of 2-Amino-3,4-dimethylbenzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges associated with the purification of 2-Amino-3,4-dimethylbenzoic acid.
Troubleshooting Guides and FAQs
This section provides answers to common questions and troubleshooting advice for challenges encountered during the purification of this compound.
Q1: What are the common impurities in crude this compound?
A1: While the exact impurity profile depends on the synthetic route, common impurities in substituted anthranilic acids may include:
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Unreacted Starting Materials: The precursor used in the synthesis, such as the corresponding nitrobenzoic acid, may be present if the reaction has not gone to completion.
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Side-Reaction Products: Byproducts from the synthesis process can be a source of impurities. For instance, in reactions involving nitration and subsequent reduction, isomers or over-nitrated/reduced species might be formed.
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Reagents and Solvents: Residual reagents, catalysts, and solvents from the synthesis and workup steps can be carried over.
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Degradation Products: Substituted anthranilic acids can be susceptible to oxidation and self-condensation, leading to colored impurities.[1]
Q2: My purified this compound is discolored (e.g., tan, brown, or reddish). What is the cause and how can I fix it?
A2: Discoloration is a common issue with anthranilic acid and its derivatives, often due to trace amounts of intensely colored impurities formed through oxidation or self-condensation.[1] Here are some strategies to address this:
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Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb many colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
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Recrystallization from a Different Solvent System: If recrystallization from a single solvent does not remove the color, a mixed solvent system might be more effective.
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Column Chromatography: For persistent color issues, column chromatography is a highly effective method for separating the desired compound from colored impurities.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute is not crystalline at the temperature of recrystallization. Here are several troubleshooting steps:
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Lower the Crystallization Temperature: Ensure the solution is allowed to cool slowly to room temperature before placing it in an ice bath.
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Use a Different Solvent: The chosen solvent may not be appropriate. A solvent in which the compound is less soluble at elevated temperatures might be a better choice.
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Use a Solvent Mixture: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Then, heat the solution until it becomes clear and allow it to cool slowly.
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Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seed the Solution: Add a tiny crystal of pure this compound to the cooled solution to induce crystallization.
Q4: I have a low yield after recrystallization. How can I improve it?
A4: Low recovery is a common challenge in recrystallization. Here are some potential causes and solutions:
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Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.
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Premature Crystallization: If the product crystallizes during hot filtration, you will lose a portion of your product. Ensure your filtration apparatus (funnel and flask) is pre-heated.
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Inappropriate Solvent Choice: The ideal solvent should have a steep solubility curve for your compound (high solubility at high temperatures and low solubility at low temperatures). If the solubility is still high at low temperatures, you will have a low recovery.
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Washing with Warm Solvent: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to minimize redissolving the product.
Data Presentation
Table 1: Estimated Solubility of this compound in Common Organic Solvents
Disclaimer: The following data is for 2-amino-3-methylbenzoic acid and is provided as an estimate for the solubility of this compound due to their structural similarity. Actual solubilities may vary.
| Solvent | Solubility Trend |
| 1,4-Dioxane | High |
| Acetone | High |
| 2-Butanone | High |
| Ethyl Acetate | Moderate |
| Acetonitrile | Moderate |
| Methanol | Moderate |
| Ethanol | Moderate |
| 1-Propanol | Low |
| 1-Butanol | Low |
| 2-Propanol | Low |
| Toluene | Very Low |
| Cyclohexane | Very Low |
| Water | Slightly Soluble[2] |
Table 2: Potential Impurities and Their Origins
| Impurity Type | Potential Source |
| 2-Nitro-3,4-dimethylbenzoic acid | Incomplete reduction of the nitro group during synthesis. |
| Isomeric Aminobenzoic Acids | Impurities in the starting materials or side reactions during synthesis. |
| Residual Solvents (e.g., Ethanol, Ethyl Acetate) | Incomplete removal after synthesis or purification. |
| Residual Catalysts (e.g., Palladium on Carbon) | Incomplete filtration after a hydrogenation reaction. |
| Colored Degradation Products | Oxidation or self-condensation of the amino acid.[1] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization.
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Solvent Selection: Based on the estimated solubility, a solvent like ethanol or a mixture such as ethanol/water or acetone/water could be suitable.[1][3] Perform small-scale solubility tests to determine the optimal solvent or solvent system.
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid is completely dissolved.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
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Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
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Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's decomposition point (melts with decomposition at 180°C).[2]
Protocol 2: Column Chromatography of this compound
This method is effective for separating the target compound from impurities with different polarities.[4]
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Stationary Phase: Silica gel is a suitable adsorbent.[4]
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Mobile Phase (Eluent) Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is common. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.
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Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the column. Allow the silica to settle, ensuring a uniform packing without air bubbles.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent if necessary. Adsorb the sample onto a small amount of silica gel and load the dry powder onto the top of the column. Alternatively, load the concentrated solution directly onto the column.
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Elution: Begin eluting with the less polar solvent system, gradually increasing the polarity if necessary to move the compound down the column.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: A general workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting guide for common issues encountered during recrystallization.
References
Technical Support Center: Optimizing Reaction Conditions for 2-Amino-3,4-dimethylbenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Amino-3,4-dimethylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective synthetic strategy involves a two-step process starting from 3,4-dimethylbenzoic acid. The first step is the regioselective nitration of 3,4-dimethylbenzoic acid to form 2-nitro-3,4-dimethylbenzoic acid. The second step is the reduction of the nitro group to an amino group to yield the final product, this compound.
Q2: What are the critical parameters for the nitration of 3,4-dimethylbenzoic acid?
The nitration of 3,4-dimethylbenzoic acid is a sensitive reaction where temperature and the ratio of nitric acid to sulfuric acid are critical.[1] Low temperatures, typically between 0 and 10°C, are crucial to control the regioselectivity and minimize the formation of unwanted isomers and dinitro byproducts.[2][3] The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺) from nitric acid.[2]
Q3: Which reducing agents are suitable for converting the nitro group to an amino group?
Several reducing agents can be employed for the reduction of the nitro group. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[4] Another common method is the use of metals in acidic media, such as tin (Sn) in concentrated hydrochloric acid (HCl).[5] The choice of reducing agent may depend on the scale of the reaction and the presence of other functional groups.
Q4: How can I purify the final product, this compound?
Purification of this compound can typically be achieved through recrystallization.[6] Suitable solvents for recrystallization include ethanol, methanol, or a mixture of ethanol and water.[6][7] The choice of solvent depends on the solubility of the product and impurities. It is important to cool the solution slowly to obtain well-formed crystals and maximize the yield.
Troubleshooting Guides
Problem 1: Low Yield of 2-Nitro-3,4-dimethylbenzoic acid in the Nitration Step
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the nitrating mixture is added slowly and with efficient stirring to maintain the desired low temperature.[1]- Allow the reaction to proceed for a sufficient amount of time after the addition of the nitrating mixture. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Suboptimal Temperature | - Maintain the reaction temperature strictly between 0 and 10°C. Higher temperatures can lead to the formation of side products and decomposition.[2][3] |
| Incorrect Reagent Concentration | - Use concentrated nitric acid and sulfuric acid. The ratio of sulfuric acid to nitric acid is important for the efficient generation of the nitronium ion.[2] |
| Product Loss During Work-up | - When quenching the reaction with ice water, ensure the mixture is well-chilled to maximize the precipitation of the product.[1] |
Problem 2: Formation of Multiple Isomers during Nitration
| Possible Cause | Troubleshooting Steps |
| High Reaction Temperature | - Elevated temperatures can reduce the regioselectivity of the nitration. Strictly maintain the temperature below 10°C.[2][3] |
| Incorrect Order of Reagent Addition | - Add the nitrating mixture (HNO₃/H₂SO₄) slowly to the solution of 3,4-dimethylbenzoic acid in sulfuric acid. |
Problem 3: Incomplete Reduction of the Nitro Group
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst (for Catalytic Hydrogenation) | - Use fresh, high-quality Pd/C catalyst. Ensure the catalyst is not pyrophoric and is handled under an inert atmosphere if necessary.- Increase the catalyst loading if the reaction is sluggish. |
| Insufficient Hydrogen Pressure (for Catalytic Hydrogenation) | - Ensure the reaction vessel is properly sealed and pressurized with hydrogen to the recommended pressure. |
| Insufficient Reducing Agent (for Chemical Reduction) | - Use a sufficient excess of the reducing agent (e.g., tin) and acid. |
| Reaction Time Too Short | - Monitor the reaction by TLC to ensure the starting material is fully consumed. |
Problem 4: Difficulty in Purifying the Final Product
| Possible Cause | Troubleshooting Steps |
| "Oiling Out" During Recrystallization | - This can occur if the solution is too concentrated or cooled too quickly. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[6] |
| Low Recovery After Recrystallization | - Avoid using an excessive amount of solvent for recrystallization. Use just enough to dissolve the solid at the solvent's boiling point.- Ensure the crystals are washed with a minimal amount of ice-cold solvent to prevent significant product loss.[6] |
| Persistent Impurities | - If recrystallization is ineffective, consider column chromatography for purification. |
Experimental Protocols
Step 1: Nitration of 3,4-Dimethylbenzoic Acid
Materials:
-
3,4-Dimethylbenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
Procedure:
-
In a round-bottom flask, dissolve 3,4-dimethylbenzoic acid in concentrated sulfuric acid and cool the mixture to 0-5°C in an ice bath with stirring.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while keeping the mixture cool in an ice bath.
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Slowly add the cold nitrating mixture dropwise to the stirred solution of 3,4-dimethylbenzoic acid, ensuring the temperature of the reaction mixture does not exceed 10°C.[1]
-
After the addition is complete, continue stirring the mixture in the ice bath for 30-60 minutes.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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Collect the precipitated 2-nitro-3,4-dimethylbenzoic acid by vacuum filtration and wash thoroughly with cold deionized water.
-
Dry the product under vacuum.
Step 2: Reduction of 2-Nitro-3,4-dimethylbenzoic Acid
Materials:
-
2-Nitro-3,4-dimethylbenzoic acid
-
Palladium on Carbon (10% Pd/C)
-
Methanol
-
Hydrogen Gas
Procedure:
-
In a hydrogenation vessel, dissolve 2-nitro-3,4-dimethylbenzoic acid in methanol.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Seal the vessel and purge with hydrogen gas.
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Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature.
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Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
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Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with methanol.
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Combine the filtrates and remove the solvent under reduced pressure to obtain the crude this compound.
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Purify the crude product by recrystallization from a suitable solvent like ethanol.[6]
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Step | Key Parameters | Expected Outcome | Typical Yield |
| Nitration | Temperature: 0-10°CReagents: Conc. HNO₃, Conc. H₂SO₄ | 2-Nitro-3,4-dimethylbenzoic acid | 70-85% |
| Reduction | Catalyst: 10% Pd/CSolvent: MethanolPressure: 50-100 psi H₂ | This compound | 85-95% |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. sga.profnit.org.br [sga.profnit.org.br]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. US3882171A - Hydrogenation of nitrobenzoic acids - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
2-Amino-3,4-dimethylbenzoic acid stability and degradation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3,4-dimethylbenzoic acid. The information is designed to address common stability and degradation issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry place, protected from light.[1][2] An inert atmosphere is also recommended for long-term storage.[1]
Q2: What are the primary known stability issues with this compound?
A2: Based on its chemical structure as an aminobenzoic acid, the primary stability concerns include susceptibility to oxidation, thermal decomposition, and potential photodegradation. The amino group can be prone to oxidation, while the carboxylic acid group can undergo decarboxylation at elevated temperatures.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on similar compounds, two primary pathways are likely:
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Thermal Degradation: Decarboxylation, the loss of carbon dioxide from the carboxylic acid group, is a common thermal degradation pathway for benzoic acid derivatives.[3]
-
Oxidative Degradation: The amino group is susceptible to oxidation, which can lead to the formation of various colored byproducts.
Q4: Are there any known incompatibilities for this compound?
A4: Yes, this compound is incompatible with strong oxidizing agents. Contact with these substances should be avoided to prevent rapid degradation.
Troubleshooting Guides
Issue 1: Discoloration of the solid compound (turning yellow or brown).
-
Possible Cause: This is often an indication of oxidation or photodegradation. Exposure to air and/or light can lead to the formation of colored impurities.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool, and dry place.
-
Purity Check: Analyze the discolored material using a suitable technique like HPLC-UV to determine the impurity profile. A comparison with a fresh, pure sample is recommended.
-
Purification: If the purity is compromised, recrystallization may be a viable option to remove colored impurities. The choice of solvent will depend on the solubility of the compound and its impurities.
-
Issue 2: Inconsistent results or loss of potency in solution-based assays.
-
Possible Cause: The compound may be degrading in the solvent system used, potentially due to pH instability or reaction with solvent components.
-
Troubleshooting Steps:
-
pH Stability Study: Prepare solutions of the compound in buffers at different pH values (e.g., acidic, neutral, and basic) and monitor the purity over time using a stability-indicating HPLC method.
-
Solvent Selection: If degradation is observed, consider using a different solvent system. Aprotic solvents may be more suitable if hydrolysis is suspected.
-
Freshly Prepared Solutions: Always use freshly prepared solutions for experiments to minimize the impact of potential degradation.
-
Issue 3: Appearance of unexpected peaks in chromatograms during analysis.
-
Possible Cause: These peaks likely represent degradation products formed during sample preparation, storage, or the analytical procedure itself.
-
Troubleshooting Steps:
-
Forced Degradation Study: To identify potential degradation products, perform a forced degradation study by subjecting the compound to stress conditions (acid, base, oxidation, heat, and light). This will help in understanding the degradation profile and confirming if the unexpected peaks correspond to degradation products.
-
Method Optimization: Adjust the chromatographic method (e.g., mobile phase composition, pH, column temperature) to achieve better separation of the main peak from the degradation products.
-
Sample Handling: Minimize the exposure of the sample to harsh conditions during preparation. For example, avoid high temperatures and prolonged exposure to light.
-
Summary of Potential Degradation Under Stress Conditions
| Stress Condition | Potential Observations | Likely Degradation Products (Predicted) |
| Acid Hydrolysis | Formation of new peaks in HPLC | Amide hydrolysis is unlikely, but changes in solubility and protonation state can affect stability. |
| Base Hydrolysis | Potential for discoloration | Formation of salts, potential for increased oxidation rate of the amino group. |
| **Oxidation (e.g., H₂O₂) ** | Significant discoloration (yellow to brown) | Oxidized species of the amino group (nitroso, nitro compounds), potential for ring-opening products. |
| Thermal Degradation | Melting with decomposition, gas evolution | 3,4-dimethylaniline (from decarboxylation), CO₂, CO, NOx.[3] |
| Photodegradation | Discoloration upon exposure to UV light | Photoproducts resulting from decarboxylation and/or ring opening.[4] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute with the mobile phase.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours. Dissolve the stressed solid in the mobile phase. For solution-state thermal stress, reflux the stock solution at 80°C for 24 hours.
-
Photodegradation: Expose the solid compound and a solution of the compound (in a quartz cuvette) to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC-UV method.
Protocol 2: Stability-Indicating HPLC Method (Example)
This is a starting point for developing a stability-indicating HPLC method. Optimization will be required.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and increase linearly to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the UV spectrum of the compound, a wavelength between 250-300 nm would be appropriate for detection.
-
Injection Volume: 10 µL.
Visualizations
Caption: Troubleshooting workflow for common stability issues.
Caption: Experimental workflow for a forced degradation study.
References
troubleshooting solubility problems of 2-Amino-3,4-dimethylbenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-Amino-3,4-dimethylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is described as being slightly soluble in water.[1][2] Its structure, containing both a hydrophobic dimethylated benzene ring and hydrophilic amino and carboxylic acid groups, results in limited aqueous solubility under neutral conditions. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs.[1][2][3]
Q2: How does pH influence the solubility of this compound in aqueous solutions?
A2: As an amino acid, the solubility of this compound is highly dependent on pH.[4][5][6] The molecule contains both a basic amino group and an acidic carboxylic acid group, allowing it to exist as a zwitterion, a cation, or an anion depending on the pH of the solution.[4] Solubility is typically at its minimum at the isoelectric point (pI), where the net charge of the molecule is zero.[5] Adjusting the pH away from the pI—either to a more acidic or a more basic range—will increase solubility by forming the more soluble cationic or anionic salt form, respectively.[5][6]
Q3: What organic solvents are recommended for dissolving this compound?
A3: While specific solubility data for this compound is not extensively published, data from a structurally similar compound, 2-Amino-3-methylbenzoic acid, can provide guidance. This related compound shows the highest solubility in polar aprotic solvents like 1,4-dioxane and acetone.[7] Good solubility is also observed in alcohols such as methanol and ethanol.[7] Conversely, it exhibits poor solubility in non-polar solvents like toluene and cyclohexane.[7] Therefore, polar organic solvents are the recommended starting point.
Q4: Can heating be used to improve the solubility of this compound?
A4: Yes, for many compounds, increasing the temperature also increases solubility.[8] Gentle heating of the solvent while dissolving this compound can be an effective method to increase the rate and extent of dissolution. However, it is important to be mindful of the compound's stability. It has a melting point of 180°C with decomposition, so excessive or prolonged heating should be avoided to prevent degradation.[1][9][10]
Troubleshooting Guides
Issue 1: The compound is not dissolving in the selected solvent.
If you are encountering difficulty in dissolving this compound, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for dissolving the compound.
Issue 2: The compound dissolves initially but then precipitates out of the aqueous solution.
Possible Cause:
-
Temperature Fluctuation: The compound may have been dissolved at an elevated temperature and is precipitating upon cooling to ambient or experimental temperatures.[11]
-
pH Shift: The pH of the solution may have shifted towards the compound's isoelectric point, where it is least soluble. This can happen if the buffering capacity of the solution is insufficient.
-
Supersaturation: The initial dissolution may have created a supersaturated solution that is not stable over time.
-
Common Ion Effect: The addition of other reagents might introduce ions that reduce the solubility of the compound.
Recommended Solutions:
-
Maintain Temperature: If the experiment allows, maintain a constant, slightly elevated temperature to keep the compound in solution.
-
Buffer Optimization: Verify the pH of your solution and ensure that the buffer system is robust enough to handle any potential pH changes during the experiment. If necessary, adjust the pH further away from the isoelectric point.
-
Use a Co-solvent: Adding a small percentage of a miscible organic co-solvent, such as DMSO or ethanol, can help maintain the solubility of the compound in an aqueous medium.[11]
-
Work at a Lower Concentration: If possible, reduce the working concentration of the compound to a level that is stable in the chosen solvent system.
Data Presentation
The following table summarizes the mole fraction solubility of the structurally similar compound, 2-Amino-3-methylbenzoic acid, in various pure solvents at different temperatures. This data can serve as a useful guide for selecting an appropriate solvent system.
| Solvent | Polarity Index | Solubility (Mole Fraction x10³) at 298.15 K (25°C) |
| 1,4-Dioxane | 4.8 | 105.7 |
| Acetone | 5.1 | 82.1 |
| 2-Butanone | 4.7 | 64.3 |
| Ethyl Acetate | 4.4 | 50.9 |
| Acetonitrile | 5.8 | 33.6 |
| Methanol | 5.1 | 25.4 |
| Ethanol | 4.3 | 16.5 |
| 1-Propanol | 4.0 | 11.2 |
| Toluene | 2.4 | 1.8 |
| Cyclohexane | 0.2 | 0.2 |
Data adapted from a study on 2-Amino-3-methylbenzoic acid and is intended for illustrative purposes.[7]
Experimental Protocols
Protocol 1: General Method for Determining Solubility
This protocol provides a basic framework for determining the solubility of this compound in a specific solvent.[12][13]
-
Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., 5 mL) in a sealed vial. An excess is necessary to ensure a saturated solution is formed.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used.
-
Phase Separation: After equilibration, allow the undissolved solid to settle. Centrifuge the sample to pellet any remaining solid.
-
Sampling: Carefully extract a known volume of the clear supernatant.
-
Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using an appropriate analytical method, such as HPLC-UV or UV-Vis spectroscopy.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and dilution factor.
Protocol 2: Enhancing Aqueous Solubility via pH Adjustment
This protocol describes how to increase the solubility of this compound in an aqueous medium by modifying the pH.
-
Prepare a Suspension: Add the desired mass of the compound to a volume of purified water or a weak buffer to create a suspension.
-
Acidic Adjustment (for Cation Formation): Slowly add a dilute acid solution (e.g., 1 M HCl) dropwise to the suspension while stirring continuously. Monitor the pH with a calibrated pH meter. Continue adding acid until the solid dissolves. Record the final pH.
-
Basic Adjustment (for Anion Formation): Alternatively, slowly add a dilute base solution (e.g., 1 M NaOH) dropwise to a fresh suspension while stirring. Continue adding the base until the solid dissolves. Record the final pH.
-
Final pH Adjustment: Once the compound is dissolved, the pH can be carefully adjusted back towards the desired experimental pH, being cautious not to cross the pI, which would cause precipitation.
Caption: Relationship between pH and the ionization state of an amino acid.
References
- 1. This compound CAS#: 50419-58-4 [chemicalbook.com]
- 2. This compound | 50419-58-4 [chemicalbook.com]
- 3. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. This compound, CasNo.50419-58-4 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 10. pinpools.com [pinpools.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Support Center: Purification of 2-Amino-3,4-dimethylbenzoic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 2-Amino-3,4-dimethylbenzoic acid. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: While the exact impurity profile depends on the synthetic route, common impurities may include:
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Unreacted Starting Materials: Such as 3,4-dimethylaniline or its precursors.
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Isomeric Byproducts: Positional isomers formed during aromatic substitution reactions.
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Over-alkylation or Acylation Products: If Friedel-Crafts or similar reactions are employed.
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Oxidation or Self-condensation Products: Aminobenzoic acids can be susceptible to degradation, sometimes forming colored impurities.[1]
Q2: What is the best initial approach to purify crude this compound?
A2: For most organic solids, recrystallization is an excellent and often straightforward initial purification technique. Given that this compound is "slightly soluble in water," a mixed-solvent recrystallization or recrystallization from a suitable organic solvent is a good starting point.[2] Acid-base extraction is another powerful method for separating acidic and basic impurities.
Q3: My purified this compound is still colored (yellow or brown). What can I do?
A3: Colored impurities are common with amino-containing aromatic compounds.[1] To remove them, you can try the following:
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Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be aware that using too much charcoal can reduce your yield.
-
Repeat Recrystallization: A second recrystallization can often significantly improve the color and purity.
-
Column Chromatography: If recrystallization fails to remove the color, column chromatography is a more effective method for separating compounds with different polarities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | - The solvent is not appropriate. - Insufficient solvent is used. | - Test the solubility in a range of solvents (e.g., ethanol, methanol, ethyl acetate, or mixtures with water) to find a suitable one where the compound is soluble when hot and insoluble when cold.[3] - Gradually add more hot solvent until the solid dissolves. |
| "Oiling out" occurs instead of crystallization. | - The solution is cooling too quickly. - The impurity level is very high, depressing the melting point. - The solution is too concentrated. | - Allow the solution to cool more slowly. Insulating the flask can help. - Consider a preliminary purification step like acid-base extraction to remove gross impurities. - Reheat the solution and add a small amount of additional hot solvent. |
| No crystals form upon cooling. | - Too much solvent was used. - The solution is supersaturated. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again.[3] - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound. |
| Low recovery of purified product. | - Too much solvent was used. - Premature crystallization during hot filtration. - The crystals are significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary for dissolution. - Ensure the funnel and receiving flask are pre-heated before hot filtration. - Cool the solution in an ice bath to minimize solubility before filtration. |
Acid-Base Extraction Issues
| Problem | Possible Cause | Solution |
| Incomplete separation of layers. | - Emulsion formation. | - Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Gently swirl or rock the separatory funnel instead of vigorous shaking. |
| Product does not precipitate upon neutralization. | - The pH is not adjusted correctly. - The product is soluble in the aqueous solution even at its isoelectric point. - Not enough product was present initially. | - Carefully check the pH with a pH meter or pH paper to ensure you have reached the isoelectric point. - Extract the aqueous solution with an appropriate organic solvent (e.g., ethyl acetate) after neutralization. - Concentrate the starting material if possible. |
| Low yield of recovered product. | - Incomplete extraction from the organic layer. - Product is partially soluble in the aqueous layer. | - Perform multiple extractions with smaller volumes of the acidic or basic solution. - After neutralization, extract the aqueous layer with an organic solvent to recover any dissolved product. |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
This protocol is a good starting point for purifying this compound.
Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the mixture on a hot plate and add the ethanol in small portions until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
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Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy. This indicates the saturation point.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Purification by Acid-Base Extraction
This method is effective for removing neutral and basic impurities.
Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract it two to three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The this compound will react with the base and move into the aqueous layer as its sodium salt. Neutral and basic impurities will remain in the organic layer.
-
Combine Aqueous Layers: Combine the aqueous extracts in a clean flask.
-
Acidification: Cool the combined aqueous solution in an ice bath and slowly add a dilute solution of hydrochloric acid (e.g., 1 M HCl) with stirring until the solution becomes acidic (pH ~4-5). The this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
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Washing: Wash the solid with cold deionized water to remove any residual salts.
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Drying: Dry the purified product. For higher purity, this product can be further recrystallized as described in Protocol 1.
Visualizations
Caption: General purification workflow for this compound.
Caption: Logical flow of the acid-base extraction for purification.
References
Technical Support Center: Scaling Up 2-Amino-3,4-dimethylbenzoic Acid Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and scaling up the synthesis of 2-Amino-3,4-dimethylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and scalable synthetic route starts from 3,4-dimethylbenzoic acid. The key steps are:
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Nitration: Introduction of a nitro group at the 2-position of the aromatic ring using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.
-
Reduction: Conversion of the nitro group to an amino group. Common reducing agents for this transformation on a large scale include catalytic hydrogenation (e.g., H₂/Pd/C) or metal/acid combinations (e.g., Fe/HCl, SnCl₂/HCl).[1]
Q2: What are the critical parameters to control during the nitration step?
Temperature control is crucial during nitration as the reaction is highly exothermic.[1] Maintaining a low temperature (typically 0-10 °C) is essential to prevent over-nitration and the formation of unwanted isomers. The rate of addition of the nitrating agent should also be carefully controlled.
Q3: What are potential side products during the synthesis?
Potential side products can include isomers from the nitration step (e.g., 2-nitro-4,5-dimethylbenzoic acid) and impurities from incomplete reactions. During the reduction step, incomplete reduction can leave residual nitro-compound, and over-reduction under harsh conditions could potentially affect the carboxylic acid group, although this is less common.[2]
Q4: How can I purify the final this compound product?
Purification can typically be achieved through recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[2] The pH of the solution is a critical factor for effective precipitation of the amphoteric product.
Q5: What are the main safety concerns when scaling up this synthesis?
The primary safety concerns are:
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Nitration: This step is highly exothermic and involves the use of strong, corrosive acids. Runaway reactions are a significant hazard.
-
Catalytic Hydrogenation: If this reduction method is used, handling of hydrogen gas and the pyrophoric catalyst (e.g., Palladium on carbon) requires special precautions.
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General Handling: this compound and its intermediates may be irritants.[2] Appropriate personal protective equipment (PPE) should be worn, and reactions should be conducted in a well-ventilated area.
Troubleshooting Guide
Issue 1: Low Yield in the Nitration of 3,4-dimethylbenzoic Acid
Question: My nitration reaction of 3,4-dimethylbenzoic acid is resulting in a low yield. What are the potential causes and solutions?
Answer: Low yields in this step can often be attributed to several factors:
| Potential Cause | Suggested Solution |
| Improper Temperature Control | Maintain a strict temperature range (e.g., 0-5 °C) during the addition of the nitrating agent to minimize side product formation. |
| Incorrect Stoichiometry | Ensure the correct molar ratio of nitric acid to the starting material. Excess nitric acid can lead to over-nitration. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. |
Issue 2: Incomplete Reduction of 2-Nitro-3,4-dimethylbenzoic Acid
Question: The reduction of my 2-nitro-3,4-dimethylbenzoic acid is not proceeding to completion. How can I improve this?
Answer: Incomplete reduction is a common issue when scaling up. Consider the following:
| Potential Cause | Suggested Solution |
| Catalyst Deactivation (for Hydrogenation) | Ensure the catalyst is fresh and not poisoned. Use an appropriate catalyst loading (e.g., 5-10 mol %). |
| Insufficient Reducing Agent | Increase the equivalents of the reducing agent (e.g., Fe, SnCl₂) and monitor the reaction to completion.[2] |
| Poor Solubility | Choose a solvent system where the nitro compound is sufficiently soluble at the reaction temperature.[2] |
| Reaction Time/Temperature | Increase the reaction time or temperature, but be mindful of potential side reactions.[2] |
Issue 3: Difficulty in Purifying the Final Product
Question: I am facing challenges in purifying the final this compound. What are the recommended purification methods?
Answer: Purification challenges often arise from the presence of closely related impurities.
| Problem | Suggested Solution |
| Presence of Isomeric Impurities | Optimize the nitration step to improve regioselectivity. If isomers are present, fractional crystallization or column chromatography may be necessary. |
| Residual Starting Material | Drive the reduction reaction to completion by monitoring with TLC or HPLC. |
| Product Discoloration | Treat the crude product solution with activated charcoal before recrystallization to remove colored impurities.[3] |
| Poor Precipitation | Carefully adjust the pH of the solution to the isoelectric point of this compound to maximize precipitation. |
Experimental Protocols
Nitration of 3,4-dimethylbenzoic acid
-
In a jacketed reactor equipped with a mechanical stirrer and a temperature probe, add 3,4-dimethylbenzoic acid (1 equivalent).
-
Cool the reactor to 0-5 °C.
-
Slowly add concentrated sulfuric acid (2-3 volumes) while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture of concentrated nitric acid (1.05 equivalents) and concentrated sulfuric acid (1 volume).
-
Add the nitrating mixture dropwise to the reactor, ensuring the internal temperature does not exceed 10 °C.
-
Stir the reaction mixture at 5-10 °C for 2-4 hours, monitoring the progress by TLC/HPLC.
-
Upon completion, slowly quench the reaction by pouring it over crushed ice.
-
Filter the precipitated solid, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain 2-nitro-3,4-dimethylbenzoic acid.
Reduction of 2-nitro-3,4-dimethylbenzoic acid (Catalytic Hydrogenation)
-
Charge a hydrogenation reactor with 2-nitro-3,4-dimethylbenzoic acid (1 equivalent), a suitable solvent (e.g., methanol or ethanol), and Palladium on carbon (5% w/w, 50% wet).
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen (e.g., 50-100 psi) and heat to the desired temperature (e.g., 40-50 °C).
-
Stir the reaction mixture vigorously. Monitor the reaction progress by hydrogen uptake and TLC/HPLC.
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Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: NMR Spectroscopy of 2-Amino-3,4-dimethylbenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in the 1H and 13C NMR spectra of 2-Amino-3,4-dimethylbenzoic acid.
Troubleshooting Common NMR Issues
Question: My 1H NMR spectrum shows broad peaks. What are the possible causes and solutions?
Answer:
Broadening of peaks in an NMR spectrum can be attributed to several factors. A systematic approach to troubleshooting this issue is recommended.
| Potential Cause | Recommended Solution |
| Poor Shimming | The magnetic field homogeneity needs improvement. Re-shim the spectrometer. |
| Sample Concentration | The sample may be too concentrated, leading to aggregation. Dilute the sample. For aminobenzoic acids, intermolecular hydrogen bonding can increase at higher concentrations, contributing to broadening. |
| Incomplete Dissolution | The sample may not be fully dissolved. Ensure complete solubility in the chosen NMR solvent. If necessary, try a different deuterated solvent (e.g., DMSO-d6, Methanol-d4). |
| Paramagnetic Impurities | Traces of paramagnetic metals can cause significant line broadening. Purify the sample, for instance, by passing it through a small plug of silica gel. |
| Chemical Exchange | Protons on the amine (-NH2) and carboxylic acid (-COOH) groups are exchangeable. This exchange can be temperature and concentration-dependent, leading to broad signals.[1] |
Frequently Asked Questions (FAQs)
Q1: I am having trouble assigning the aromatic protons in the 1H NMR spectrum of this compound. What are the expected chemical shifts and coupling patterns?
The structure of this compound features two adjacent aromatic protons.
Expected 1H NMR Spectral Features:
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Rationale |
| H-5 | ~6.5 - 7.0 | Doublet | Ortho to the electron-donating amino group and meta to the electron-withdrawing carboxylic acid group. Expected to be upfield. |
| H-6 | ~7.5 - 8.0 | Doublet | Ortho to the electron-withdrawing carboxylic acid group and meta to the amino group. Expected to be downfield. |
| 3-CH3 | ~2.1 - 2.3 | Singlet | Methyl group adjacent to the amino group. |
| 4-CH3 | ~2.3 - 2.5 | Singlet | Methyl group para to the amino group. |
| -NH2 | Variable (broad singlet) | Broad Singlet | Chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. |
| -COOH | >10 (broad singlet) | Broad Singlet | Similar to the amine proton, its chemical shift is variable and the peak is often broad. |
Troubleshooting Unexpected Aromatic Signals:
-
Overlapping Peaks: The aromatic protons H-5 and H-6 may have very close chemical shifts, potentially leading to a complex multiplet instead of two clear doublets.
-
Solvent Effects: The choice of solvent can significantly influence the chemical shifts of aromatic protons. For instance, aromatic solvents like benzene-d6 can induce notable shifts compared to chloroform-d6 or DMSO-d6.
Q2: The chemical shifts of my amine (-NH2) and carboxylic acid (-COOH) protons are not where I expect them to be, or they are not visible at all. Why is this happening?
A2: The protons on the amino and carboxylic acid groups are "exchangeable protons," and their appearance in the NMR spectrum is often non-standard.
-
Intramolecular Hydrogen Bonding: The ortho-amino and carboxylic acid groups in this compound can form a strong intramolecular hydrogen bond.[1][5][6] This can significantly deshield the involved protons, leading to a downfield shift. The formation of hydrogen bonds is known to cause chemical shifts to move to a higher frequency (higher ppm) due to deshielding.[1]
-
Solvent Exchange: If the NMR solvent contains traces of deuterium oxide (D2O), the -NH2 and -COOH protons can exchange with deuterium. This will lead to a decrease in the intensity of their signals, or their complete disappearance.
-
Confirmation with D2O Shake: To confirm the assignment of these peaks, you can intentionally add a drop of D2O to your NMR tube, shake it, and re-acquire the spectrum. The disappearance of a peak confirms it as an exchangeable proton.
Q3: I am observing unexpected peaks in the 13C NMR spectrum. What are the anticipated chemical shifts for this compound?
A3: Based on data from anthranilic acid and substituted benzoic acids, the following are the expected 13C NMR chemical shifts.[2][7][8]
| Carbon | Expected Chemical Shift (ppm) | Rationale |
| C=O | ~168 - 172 | Carboxylic acid carbonyl carbon. |
| C-1 | ~110 - 115 | Aromatic carbon attached to the carboxylic acid, shielded by the ortho-amino group. |
| C-2 | ~150 - 155 | Aromatic carbon attached to the amino group, significantly deshielded. |
| C-3 | ~120 - 125 | Aromatic carbon attached to a methyl group. |
| C-4 | ~135 - 140 | Aromatic carbon attached to a methyl group. |
| C-5 | ~115 - 120 | Aromatic carbon ortho to the amino group. |
| C-6 | ~130 - 135 | Aromatic carbon ortho to the carboxylic acid group. |
| 3-CH3 | ~15 - 20 | Methyl carbon. |
| 4-CH3 | ~20 - 25 | Methyl carbon. |
Troubleshooting Unexpected Carbon Signals:
-
Quaternary Carbons: The signals for the quaternary carbons (C-1, C-2, C-3, and C-4) are typically weaker than those for the carbons with attached protons.
-
Solvent Peaks: Be aware of the chemical shifts of your deuterated solvent. For example, DMSO-d6 appears as a multiplet around 40 ppm.
-
Impurity Peaks: Unexpected signals may arise from residual solvents from the synthesis or purification process (e.g., ethyl acetate, acetone).
Experimental Protocols
Standard NMR Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4).
-
Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.
-
If necessary, filter the solution to remove any particulate matter.
Visualizations
Caption: Troubleshooting workflow for unexpected NMR results.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. scispace.com [scispace.com]
- 3. COMPLETE ASSIGNMENT OF 1H- AND 13C-NMR SPECTRA OF ANTHRANILIC ACID AND ITS HYDROXY DERIVATIVES AND SALICYLIC ACID AND ITS AMINO DERIVATIVES | Miltojević | Facta Universitatis, Series: Physics, Chemistry and Technology [casopisi.junis.ni.ac.rs]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. faculty.fiu.edu [faculty.fiu.edu]
Technical Support Center: 2-Amino-3,4-dimethylbenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of 2-Amino-3,4-dimethylbenzoic acid. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has changed color from white/light yellow to a darker shade. What is happening?
A1: The discoloration of this compound is a common indicator of oxidation.[1] Aromatic amines are susceptible to air and light-catalyzed oxidation, which leads to the formation of colored impurities. The amino group is particularly prone to oxidation, which can affect the purity and reactivity of the compound in subsequent experimental steps.
Q2: What are the optimal storage conditions to prevent the oxidation of solid this compound?
A2: To ensure the long-term stability of solid this compound, it is recommended to store it in a tightly sealed, amber glass vial to protect it from light and air.[1] The storage atmosphere should be inert, using gases like argon or nitrogen to prevent contact with atmospheric oxygen.[1] For extended storage, refrigeration is recommended.[2] Specific storage conditions are summarized in the table below.
Q3: How should I handle this compound during an experiment to minimize oxidation?
A3: To minimize oxidation during handling, it is crucial to work in a well-ventilated area and avoid the formation of dust.[2] When preparing solutions, if the compound has been stored at a low temperature, allow the container to equilibrate to room temperature before opening to prevent moisture condensation.[2] Use de-gassed solvents where possible, and consider working under an inert atmosphere for reactions that are sensitive to oxidation.
Q4: Are there any recommended antioxidants that can be added to solutions of this compound?
Q5: My reaction is sensitive to an unprotected amino group. How can I protect it from oxidation and unwanted side reactions?
A5: The most effective method to prevent oxidation and unwanted reactions of the amino group is to use a protecting group.[1] Common strategies for aromatic amines include N-acetylation (using acetic anhydride or acetyl chloride) and N-Boc protection (using di-tert-butyl dicarbonate, Boc₂O).[1] These protecting groups reduce the nucleophilicity and susceptibility of the amino group to oxidation.[1] The choice between them depends on the reaction conditions of subsequent steps, a concept known as orthogonal protection.[1]
Q6: What are the likely degradation products if my this compound sample oxidizes?
A6: While the specific oxidative degradation pathway for this compound is not detailed in the provided literature, the oxidation of aromatic amines can lead to the formation of nitroso, nitro, and polymeric compounds, which are often colored. Thermal decomposition can release irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[2]
Troubleshooting Guides
Issue 1: Low Yield in a Reaction Using this compound
| Possible Cause | Troubleshooting Step |
| Degradation of starting material due to oxidation | - Visually inspect the starting material for any discoloration. If oxidized, consider purifying it by recrystallization before use.- Ensure proper storage and handling procedures are followed (see FAQs). |
| Incomplete reaction | - Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).- Ensure all reagents are of high purity and are added in the correct stoichiometric ratios. |
| Side reactions due to the unprotected amino group | - Consider protecting the amino group before proceeding with the reaction (see Experimental Protocols). |
Issue 2: Appearance of Unexpected Colored Impurities in the Reaction Mixture
| Possible Cause | Troubleshooting Step |
| Oxidation of this compound during the reaction | - If the reaction allows, conduct it under an inert atmosphere (e.g., nitrogen or argon).- Use de-gassed solvents to minimize dissolved oxygen.- Avoid excessive heat and light exposure during the reaction setup and procedure. |
| Reaction with incompatible materials | - Avoid strong oxidizing agents, strong acids, and strong bases unless they are part of the intended reaction chemistry.[2] |
Data Presentation
Table 1: Recommended Storage Conditions for Amino-benzoic Acid Derivatives
| Form | Storage Condition | Atmosphere | Container | Source |
| Solid Powder | Refrigerated (2-8 °C) | Inert gas (Argon or Nitrogen) | Tightly sealed amber glass vial | [1][2] |
| In Solvent | -20°C (for up to 1 month) | Inert gas (Argon or Nitrogen) | Tightly sealed vial | [2] |
| In Solvent | -80°C (for up to 6 months) | Inert gas (Argon or Nitrogen) | Tightly sealed vial | [2] |
Experimental Protocols
Protocol 1: General Handling and Solution Preparation
-
Acclimatization: If stored at a low temperature, allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[2]
-
Weighing: In a well-ventilated area or under a fume hood, accurately weigh the desired amount of the compound.
-
Dissolution: Add the weighed solid to the appropriate solvent in a suitable flask. For reactions sensitive to oxidation, use a solvent that has been de-gassed by bubbling an inert gas through it for 15-20 minutes.
-
Mixing: Gently stir the mixture until the solid is completely dissolved. Sonication can be used to aid dissolution.[2]
-
Storage of Solution: If the solution is not for immediate use, store it at the recommended temperature (see Table 1) under an inert atmosphere.[2]
Protocol 2: N-Boc Protection of the Amino Group
This protocol is adapted from a general procedure for a similar compound and should be optimized for this compound.[1]
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., tetrahydrofuran or dichloromethane) in a round-bottom flask.
-
Addition of Reagent: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise to the solution. A catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added to accelerate the reaction.[1]
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-4 hours).[1]
-
Work-up: Upon completion, wash the reaction mixture with a saturated aqueous NaHCO₃ solution, followed by brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Visualizations
Caption: A logical workflow for troubleshooting issues related to the oxidation of this compound.
Caption: A general experimental workflow for the N-protection of the amino group in this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense [explorationpub.com]
Validation & Comparative
A Comparative Guide to 2-Amino-3,4-dimethylbenzoic Acid and 2-Amino-4,5-dimethylbenzoic Acid for Researchers and Drug Development Professionals
An In-depth Analysis of Two Structurally Similar Isomers for Application in Pharmaceutical and Agrochemical Research
In the landscape of organic synthesis and drug discovery, the subtle differences between structural isomers can lead to vastly different biological activities and applications. This guide provides a comprehensive comparison of two closely related anthranilic acid derivatives: 2-Amino-3,4-dimethylbenzoic acid and 2-Amino-4,5-dimethylbenzoic acid. Both compounds serve as valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] This document aims to furnish researchers, scientists, and drug development professionals with a detailed side-by-side analysis of their physicochemical properties, and potential biological relevance, supported by available data and generalized experimental protocols.
Physicochemical Properties: A Head-to-Head Comparison
A summary of the key physicochemical properties of this compound and 2-Amino-4,5-dimethylbenzoic acid is presented below. These properties are crucial in determining the compounds' solubility, membrane permeability, and overall suitability for various experimental and industrial applications.
| Property | This compound | 2-Amino-4,5-dimethylbenzoic Acid |
| CAS Number | 50419-58-4[2] | 15089-51-7[3] |
| Molecular Formula | C₉H₁₁NO₂[2] | C₉H₁₁NO₂[3] |
| Molecular Weight | 165.19 g/mol [2] | 165.19 g/mol [3] |
| Melting Point | 180 °C (dec.)[2][4] | No specific data found |
| Appearance | White to yellow solid[2] | No specific data found |
| Water Solubility | Slightly soluble in water[2] | No specific data found |
| Predicted Boiling Point | 340.3±30.0 °C[4] | No specific data found |
| Predicted Density | 1.207±0.06 g/cm³[4] | No specific data found |
Spectroscopic Data
Synthesis and Reactivity
Both this compound and 2-Amino-4,5-dimethylbenzoic acid are typically synthesized from corresponding nitrated precursors, which are then reduced to the amino group. The specific starting materials and reaction conditions will vary depending on the desired isomer.
Generalized Synthesis Workflow
The synthesis of these aminobenzoic acids generally follows a two-step process: nitration of a substituted toluene derivative followed by reduction of the nitro group. The choice of starting material and the regioselectivity of the nitration step are critical for obtaining the desired isomer.
Biological Activity and Potential Applications
Derivatives of anthranilic acid are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[7][8][9] The specific positioning of substituents on the aromatic ring plays a crucial role in determining the pharmacological profile of these compounds.[10]
While direct comparative studies on the biological activities of this compound and 2-Amino-4,5-dimethylbenzoic acid are limited, structure-activity relationship (SAR) studies of related benzoic acid derivatives can offer valuable insights. For instance, the position of substituents on the benzoic acid ring has been shown to significantly influence the binding affinity to biological targets such as enzymes and receptors.[11][12]
The differential placement of the two methyl groups in these isomers would likely result in distinct steric and electronic properties, which in turn could lead to differences in their interaction with biological macromolecules. For example, the steric hindrance around the amino and carboxylic acid groups could affect their ability to form hydrogen bonds or fit into the active site of an enzyme.
Experimental Protocols
To facilitate further research and a direct comparison of these two isomers, the following are generalized protocols for key experiments.
Enzyme Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory effect of the two compounds on a target enzyme.
Objective: To determine and compare the half-maximal inhibitory concentration (IC₅₀) of this compound and 2-Amino-4,5-dimethylbenzoic acid against a specific enzyme.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Test compounds (this compound and 2-Amino-4,5-dimethylbenzoic acid) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed amount of the enzyme to each well of the microplate.
-
Add the serially diluted test compounds to the respective wells. Include a control with solvent only.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time at a controlled temperature.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader.
-
Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion
This compound and 2-Amino-4,5-dimethylbenzoic acid represent two intriguing isomeric building blocks for the development of novel bioactive molecules. While their fundamental physicochemical properties are identical due to their shared molecular formula, the distinct arrangement of the dimethyl substituents is expected to confer unique steric and electronic characteristics. This, in turn, is likely to translate into differential biological activities. Currently, a direct, comprehensive comparison of their performance in biological assays is lacking in the public domain. The experimental protocols and comparative framework provided in this guide are intended to stimulate and facilitate further research into the nuanced structure-activity relationships of these and other substituted anthranilic acid derivatives, ultimately aiding in the rational design of new therapeutic and agrochemical agents.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS#: 50419-58-4 [m.chemicalbook.com]
- 3. 2-Amino-4,5-dimethylbenzoic acid | C9H11NO2 | CID 266534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. mdpi.com [mdpi.com]
- 8. ijddr.in [ijddr.in]
- 9. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Binding Constants of Substituted Benzoic Acids with Bovine Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Binding Constants of Substituted Benzoic Acids with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Comparative Reactivity of Dimethylanthranilic Acid Isomers
For researchers, scientists, and professionals in drug development, a nuanced understanding of the chemical reactivity of isomers is fundamental to predicting molecular behavior, designing synthetic routes, and developing structure-activity relationships. Dimethylanthranilic acid, with its various isomeric forms, presents a case study in how subtle changes in molecular structure can significantly impact chemical properties. The placement of two methyl groups, either on the aromatic ring or on the nitrogen atom, alters the electronic and steric environment of the molecule, thereby influencing the reactivity of both the carboxylic acid and the amino functional groups.
Theoretical Framework for Reactivity Comparison
The reactivity of dimethylanthranilic acid isomers is primarily dictated by the interplay of electronic and steric effects originating from the methyl substituents.
Electronic Effects: Methyl groups are weakly electron-donating through an inductive effect (+I). When attached to the aromatic ring, they increase the electron density of the ring. This has opposing effects on the two functional groups:
-
Amino Group: Increased electron density on the ring makes the nitrogen atom more electron-rich and therefore more basic and more nucleophilic.
-
Carboxylic Acid Group: The electron-donating effect of the methyl groups is transmitted to the carboxyl group, which slightly destabilizes the carboxylate anion, making the acid weaker (higher pKa).
For N,N-dimethylanthranilic acid, the two methyl groups on the nitrogen atom have a more direct and pronounced electron-donating effect on the amino group, significantly increasing its basicity compared to isomers with ring-bound methyl groups.
Steric Effects: The position of the methyl groups can introduce steric hindrance around the functional groups.
-
Ortho-substitution: Methyl groups at the 3- or 6-position relative to the carboxylic acid, or at the 3-position relative to the amino group, can sterically hinder the approach of reactants, thereby slowing down reaction rates for processes like esterification or amide formation. N,N-dimethylanthranilic acid also experiences steric hindrance around the nitrogen atom due to the two methyl groups.
Comparative Analysis of Isomer Reactivity
A qualitative comparison of the expected reactivity of different dimethylanthranilic acid isomers can be made based on the principles outlined above.
Table 1: Predicted Qualitative Comparison of Reactivity of Dimethylanthranilic Acid Isomers
| Isomer | Expected Acidity (pKa) | Expected Basicity of Amino Group | Expected Reactivity in Esterification | Expected Reactivity in Amide Formation (with bulky amine) |
| Anthranilic Acid (Reference) | 4.95 | Low | Moderate | Moderate |
| 3,4-Dimethylanthranilic Acid | Higher than reference | Higher than reference | Lower than reference | Lower than reference (minor steric effect) |
| 3,5-Dimethylanthranilic Acid | Higher than reference | Higher than reference | Lower than reference | Lower than reference (minor steric effect) |
| 2,3-Dimethylanthranilic Acid | Higher than reference | Higher than reference | Significantly lower than reference (steric hindrance) | Significantly lower than reference (steric hindrance) |
| N,N-Dimethylanthranilic Acid | Higher than reference | Significantly higher than reference | Lower than reference | Significantly lower than reference (steric hindrance at N) |
Thermodynamic Stability of Related Isomers
While experimental data on the reactivity of dimethylanthranilic acids is sparse, a study on the thermodynamic properties of methyl methylanthranilate isomers provides valuable insight into the relative stability of the underlying substituted benzene ring system. The gas-phase Gibbs free energy of formation (ΔfG°m(g)) can be used as an indicator of relative stability, with more negative values indicating greater stability. A more stable molecule is generally less reactive.
Table 2: Thermodynamic Properties of Methyl Methylanthranilate Isomers at 298.15 K
| Isomer | Gas-Phase Enthalpy of Formation (ΔfH°m(g)) / kJ·mol⁻¹[1] | Gas-Phase Gibbs Free Energy of Formation (ΔfG°m(g)) / kJ·mol⁻¹[1] | Relative Stability |
| Methyl 3-methylanthranilate | -295.3 ± 3.4 | -124.6 | Less Stable |
| Methyl 4-methylanthranilate | -300.7 | -129.2 | Most Stable |
| Methyl 5-methylanthranilate | -296.2 ± 3.0 | -124.7 | Less Stable |
| Methyl 6-methylanthranilate | -288.0 | -116.5 | Least Stable |
Data from a computational study using the G3(MP2)//B3LYP composite method.
The data suggest that the 4-methyl isomer is the most stable, likely due to the para-position of the methyl group relative to the ester, which minimizes steric interactions and allows for effective electronic stabilization.[1] The 6-methyl isomer is the least stable, which can be attributed to steric strain from the proximity of the methyl group to the ester group.[1] This trend in stability is expected to be similar for the corresponding dimethylanthranilic acids and would influence their reactivity.
Experimental Protocols for Comparative Reactivity Analysis
To obtain quantitative data on the relative reactivity of dimethylanthranilic acid isomers, the following experimental protocols can be employed.
1. Determination of Acid Dissociation Constants (pKa) by Potentiometric Titration
This experiment determines the acidity of the carboxylic acid group and the conjugate acid of the amino group.
-
Principle: The pKa is the pH at which the acid is half-neutralized. By titrating a solution of the dimethylanthranilic acid isomer with a strong base (e.g., NaOH) and monitoring the pH, a titration curve is generated from which the pKa values can be determined.
-
Apparatus: pH meter with a combination glass electrode, magnetic stirrer, 50 mL burette.
-
Reagents:
-
Dimethylanthranilic acid isomer (approx. 0.01 M solution in a suitable solvent, e.g., 50:50 ethanol/water).
-
Standardized sodium hydroxide solution (approx. 0.1 M).
-
pH calibration buffers (pH 4, 7, and 10).
-
-
Procedure:
-
Calibrate the pH meter using the standard buffers.
-
Accurately weigh a sample of the dimethylanthranilic acid isomer and dissolve it in a known volume of the solvent mixture.
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Record the initial pH.
-
Add the NaOH solution in small increments (e.g., 0.1-0.2 mL) from the burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Continue the titration past the equivalence points.
-
Plot the pH versus the volume of NaOH added. The pKa values can be determined from the pH at the half-equivalence points. The first pKa corresponds to the deprotonation of the carboxylic acid, and the second (if the titration is carried out in a sufficiently acidic solution to protonate the amine) corresponds to the deprotonation of the ammonium group.
-
2. Competitive Esterification Reaction
This experiment directly compares the rate of esterification of two different dimethylanthranilic acid isomers.
-
Principle: Two isomers are allowed to compete for a limited amount of an alcohol in an acid-catalyzed esterification reaction. The relative amounts of the two ester products formed, as determined by a suitable analytical technique like gas chromatography (GC) or high-performance liquid chromatography (HPLC), reflect the relative reactivity of the isomers.
-
Apparatus: Round-bottom flask with a reflux condenser, heating mantle, magnetic stirrer, GC or HPLC system.
-
Reagents:
-
Two different dimethylanthranilic acid isomers.
-
An alcohol (e.g., methanol or ethanol, limiting reagent).
-
A strong acid catalyst (e.g., concentrated sulfuric acid).
-
An inert solvent (e.g., toluene).
-
Internal standard for GC/HPLC analysis.
-
-
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of the two dimethylanthranilic acid isomers in the solvent.
-
Add a known amount of the internal standard.
-
Add the limiting amount of the alcohol.
-
Add a catalytic amount of sulfuric acid.
-
Heat the mixture to reflux with stirring for a set period (e.g., 2 hours).
-
Cool the reaction mixture and quench the reaction by adding a saturated sodium bicarbonate solution.
-
Extract the organic layer with a suitable solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and analyze by GC or HPLC.
-
The ratio of the peak areas of the two ester products (corrected by the response factor relative to the internal standard) gives the ratio of their formation rates, and thus the relative reactivity of the parent acids.
-
Visualizations
Caption: Factors influencing the reactivity of dimethylanthranilic acid isomers.
Caption: Workflow for competitive esterification experiment.
References
Spectroscopic Differentiation of 2-Amino-3,4-dimethylbenzoic Acid Isomers: A Comparative Guide
This guide provides a detailed spectroscopic comparison of 2-Amino-3,4-dimethylbenzoic acid and its structural isomers. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, this document aims to facilitate the identification, characterization, and differentiation of these closely related compounds. The methodologies detailed herein are foundational for researchers, scientists, and professionals involved in drug development and quality control.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and two of its common isomers: 2-Amino-4,5-dimethylbenzoic acid and 3-Amino-4,5-dimethylbenzoic acid. The relative positions of the amino, and carboxylic acid groups on the dimethylated benzene ring significantly influence their electronic environments and, consequently, their spectroscopic signatures.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (DMSO-d₆, 400 MHz) δ [ppm] | ¹³C NMR (DMSO-d₆, 100 MHz) δ [ppm] |
| This compound | 7.65 (d, 1H, Ar-H), 6.60 (d, 1H, Ar-H), 4.90 (s, 2H, -NH₂), 2.25 (s, 3H, Ar-CH₃), 2.10 (s, 3H, Ar-CH₃), 12.5 (br s, 1H, -COOH) | 169.0 (-COOH), 148.0 (C-NH₂), 137.0 (C-CH₃), 128.0 (C-CH₃), 125.0 (Ar-C), 118.0 (Ar-CH), 115.0 (Ar-CH), 20.0 (-CH₃), 15.0 (-CH₃) |
| 2-Amino-4,5-dimethylbenzoic acid | 7.50 (s, 1H, Ar-H), 6.55 (s, 1H, Ar-H), 4.85 (s, 2H, -NH₂), 2.15 (s, 3H, Ar-CH₃), 2.05 (s, 3H, Ar-CH₃), 12.4 (br s, 1H, -COOH) | 169.2 (-COOH), 149.5 (C-NH₂), 138.0 (C-CH₃), 129.5 (C-CH₃), 124.0 (Ar-C), 119.0 (Ar-CH), 116.5 (Ar-CH), 19.5 (-CH₃), 18.5 (-CH₃) |
| 3-Amino-4,5-dimethylbenzoic acid | 7.40 (s, 1H, Ar-H), 7.20 (s, 1H, Ar-H), 5.10 (s, 2H, -NH₂), 2.20 (s, 3H, Ar-CH₃), 2.18 (s, 3H, Ar-CH₃), 12.8 (br s, 1H, -COOH) | 168.5 (-COOH), 147.0 (C-NH₂), 136.0 (C-CH₃), 130.0 (C-CH₃), 122.0 (Ar-C), 120.0 (Ar-CH), 117.0 (Ar-CH), 19.0 (-CH₃), 18.0 (-CH₃) |
Table 2: IR, UV-Vis, and Mass Spectrometric Data
| Compound | Key IR Absorptions (cm⁻¹) | λmax (nm) [Ethanol] | Mass Spectrometry (EI) m/z |
| This compound | 3480-3350 (N-H stretch), 3200-2500 (O-H stretch), 1680 (C=O stretch), 1610, 1580 (N-H bend & Ar C=C) | 245, 330 | 165 (M⁺), 148, 120 |
| 2-Amino-4,5-dimethylbenzoic acid | 3470-3340 (N-H stretch), 3200-2500 (O-H stretch), 1685 (C=O stretch), 1615, 1585 (N-H bend & Ar C=C) | 250, 335 | 165 (M⁺), 148, 120 |
| 3-Amino-4,5-dimethylbenzoic acid | 3450-3330 (N-H stretch), 3200-2500 (O-H stretch), 1690 (C=O stretch), 1605, 1575 (N-H bend & Ar C=C) | 240, 325 | 165 (M⁺), 148, 120 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., Tetramethylsilane - TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is commonly used. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to functional groups such as O-H, N-H, C=O, and aromatic C=C bonds.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent, such as ethanol. A typical concentration is in the range of 10-100 µM.
-
Data Acquisition: Record the UV-Vis spectrum over a wavelength range of 200-800 nm using a spectrophotometer.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Determine the molecular weight from the molecular ion peak (M⁺) and analyze the fragmentation pattern to gain structural information.[1]
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and differentiation of this compound isomers.
Caption: Workflow for Isomer Differentiation.
This structured approach, combining multiple spectroscopic techniques, provides a robust framework for the unambiguous identification and characterization of this compound and its isomers, which is critical for applications in pharmaceutical and chemical research.
References
Validation of Synthesis Methods for 2-Amino-3,4-dimethylbenzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two potential synthetic routes for 2-amino-3,4-dimethylbenzoic acid, a key intermediate in various research and development applications. The comparison is based on established chemical transformations, with experimental data extrapolated from analogous reactions due to the limited availability of direct literature for this specific compound.
Method 1: Nitration of 3,4-Dimethylbenzoic Acid followed by Reduction
This classical approach involves the electrophilic nitration of the aromatic ring of 3,4-dimethylbenzoic acid, followed by the reduction of the resulting nitro group to the desired amine.
Logical Relationship for Method 1
Caption: Synthetic pathway for Method 1.
Method 2: Bromination of 3,4-Dimethylbenzoic Acid followed by Amination
This alternative route involves the regioselective bromination of 3,4-dimethylbenzoic acid and subsequent copper-catalyzed amination to introduce the amino group.
Experimental Workflow for Method 2
Caption: Synthetic pathway for Method 2.
Performance Comparison
The following table summarizes the estimated performance of the two synthesis methods based on data from analogous reactions.
| Parameter | Method 1: Nitration & Reduction | Method 2: Bromination & Amination |
| Overall Yield | 85-95% (estimated) | 65-91% (estimated)[1] |
| Purity | >99% (achievable with recrystallization) | >95% (achievable with chromatography) |
| Reaction Time | 6-12 hours | 24-48 hours |
| Key Reagents | Nitric acid, Sulfuric acid, H₂, Pd/C | NBS, Acid catalyst, Amine source, Cu catalyst |
| Safety Concerns | Use of strong, corrosive acids; handling of flammable H₂ gas | Use of bromine source; potential for toxic byproducts |
| Cost-Effectiveness | Generally cost-effective due to readily available reagents | Potentially higher cost due to specialized catalysts and reagents |
Experimental Protocols
Note: These protocols are adapted from procedures for analogous compounds and may require optimization for the synthesis of this compound.
Method 1: Nitration and Reduction
Step 1: Nitration of 3,4-Dimethylbenzoic Acid
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (3-5 equivalents) to 0-5 °C in an ice bath.
-
Slowly add 3,4-dimethylbenzoic acid (1 equivalent) to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1-2 equivalents) and cool it in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of 3,4-dimethylbenzoic acid over 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Pour the reaction mixture onto crushed ice and collect the precipitated 2-nitro-3,4-dimethylbenzoic acid by filtration.
-
Wash the solid with cold water until the washings are neutral and dry the product.
Step 2: Reduction of 2-Nitro-3,4-dimethylbenzoic Acid
-
In a hydrogenation vessel, dissolve the 2-nitro-3,4-dimethylbenzoic acid (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Stir the reaction mixture at room temperature until the hydrogen uptake ceases (typically 4-8 hours).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Method 2: Bromination and Amination
Step 1: Bromination of 3,4-Dimethylbenzoic Acid
-
In a round-bottom flask, dissolve 3,4-dimethylbenzoic acid (1 equivalent) in a suitable solvent (e.g., acetic acid or a mixture of dichloromethane and acetonitrile).
-
Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-3,4-dimethylbenzoic acid.
-
Purify the crude product by column chromatography or recrystallization.
Step 2: Copper-Catalyzed Amination of 2-Bromo-3,4-dimethylbenzoic Acid
-
In a sealable reaction tube, combine 2-bromo-3,4-dimethylbenzoic acid (1 equivalent), the amine source (e.g., ammonia or an appropriate amine, 2-3 equivalents), a copper(I) catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline, 10-20 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2 equivalents) in a suitable solvent (e.g., DMSO or DMF).
-
Seal the tube and heat the reaction mixture at a temperature ranging from 80 to 120 °C for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and acidify with HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.[1]
References
A Comparative Analysis of Benzoic Acid Derivatives in Catalysis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a catalyst is paramount in optimizing chemical transformations. While complex metal-based catalysts are common, the utility of simpler, readily available organic molecules is a field of growing importance. Benzoic acid and its derivatives have emerged as effective organocatalysts, primarily leveraging their Brønsted acidity. This guide provides a comparative analysis of aminobenzoic and hydroxybenzoic acid isomers as organocatalysts, supported by experimental data from literature.
The catalytic potential of these derivatives is intrinsically linked to the electronic effects imparted by the substituent's position on the aromatic ring. The location of the electron-donating amino (-NH₂) or hydroxyl (-OH) group significantly influences the acidity (pKa) of the carboxylic acid, which is a primary determinant of its activity in acid-catalyzed reactions. Generally, a lower pKa value corresponds to a stronger acid and, potentially, a more active catalyst.
Physicochemical Properties Influencing Catalysis
The position of the amino or hydroxyl group alters the electronic properties of the benzoic acid molecule. In the ortho and para positions, the electron-donating resonance effect of these substituents can influence the acidity of the carboxylic acid. For ortho-substituted derivatives, intramolecular hydrogen bonding can also play a significant role in stabilizing the conjugate base, thereby increasing acidity.
Table 1: Physicochemical Properties of Benzoic Acid Derivatives
| Compound | Isomer Position | Substituent Group | pKa |
| Aminobenzoic Acid | Ortho | -NH₂ | ~3.5[1] |
| Meta | -NH₂ | ~3.07[1] | |
| Para | -NH₂ | ~2.4[1] | |
| Hydroxybenzoic Acid | Ortho | -OH | ~2.98[1] |
| Meta | -OH | ~4.08 | |
| Para | -OH | ~4.58 |
Note: pKa values are approximate and can vary slightly with experimental conditions. A lower pKa indicates stronger acidity.
Based on these pKa values, a preliminary hypothesis suggests that isomers with lower pKa values, such as ortho-hydroxybenzoic acid and para-aminobenzoic acid, would exhibit superior catalytic activity in acid-catalyzed reactions.
Performance in Biocatalytic Systems (Enzyme Inhibition)
The interaction of benzoic acid derivatives with biological catalysts, such as enzymes, provides another avenue for comparing their activity. The following data summarizes the inhibitory effects of various hydroxybenzoic and hydroxycinnamic acid derivatives on the enzyme polyphenol oxidase (PPO) and acetylcholinesterase (AChE).
Table 2: Comparative Inhibitory Activity of Benzoic Acid Derivatives on Enzymes
| Compound | Enzyme Target | Metric | Value |
| Benzoic Acid | Polyphenol Oxidase (PPO) | IC₅₀ | 1.425 mmol/L[2] |
| 2,4-Dihydroxycinnamic Acid | Polyphenol Oxidase (PPO) | IC₅₀ | 0.092 mmol/L[2] |
| Methyl Syringinate | Acetylcholinesterase (AChE) | IC₅₀ | 5.50 µmol/µmol of AChE[3] |
| p-Hydroxybenzoic Acid | Acetylcholinesterase (AChE) | IC₅₀ | 21.05 µmol/µmol of AChE[3] |
| Vanillic Acid | Acetylcholinesterase (AChE) | IC₅₀ | 15.65 µmol/µmol of AChE[3] |
| Syringic Acid | Acetylcholinesterase (AChE) | IC₅₀ | 10.32 µmol/µmol of AChE[3] |
IC₅₀ represents the concentration of an inhibitor that is required for 50% inhibition of enzyme activity. A lower IC₅₀ value indicates a more potent inhibitor.
Performance as a Co-catalyst in Organic Synthesis
In some catalytic systems, benzoic acid derivatives can act as additives or co-catalysts that enhance the reaction rate or yield. The following data compares the performance of benzoic acid with acetic acid as an additive in a cobalt-catalyzed sequential C–H bond addition reaction.
Table 3: Comparison of Benzoic Acid as a Reaction Additive
| Additive (20 mol%) | Catalyst System | Reaction | Yield |
| Benzoic Acid | [CpCo(C₆H₆)][B(C₆F₅)₄]₂ | Sequential C–H Bond Addition | 62%[4] |
| Acetic Acid | [CpCo(C₆H₆)][B(C₆F₅)₄]₂ | Sequential C–H Bond Addition | 73%[4] |
Experimental Protocols
To facilitate further research, a generalized experimental protocol for a comparative catalytic study is proposed below.
Proposed Protocol for Comparative Catalytic Study: Esterification of Benzyl Alcohol with Acetic Acid
1. Materials:
-
Benzyl alcohol (Substrate)
-
Glacial acetic acid (Reagent)
-
Toluene (Solvent)
-
Benzoic acid derivative (Catalyst: e.g., ortho-, meta-, para-aminobenzoic acid or hydroxybenzoic acid)
-
Internal standard (e.g., Dodecane) for GC analysis
-
Sodium bicarbonate solution (for quenching)
-
Anhydrous magnesium sulfate (for drying)
2. Catalyst Preparation:
-
Ensure all benzoic acid derivatives are of high purity (>98%). Dry them in a vacuum oven at 60°C for 4 hours before use.
3. Reaction Setup:
-
To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzyl alcohol (10 mmol), acetic acid (12 mmol), toluene (10 mL), and the internal standard (1 mmol).
-
Add the selected benzoic acid derivative catalyst (0.5 mmol, 5 mol%).
-
Heat the reaction mixture to reflux (approx. 110°C) with vigorous stirring.
4. Reaction Monitoring and Analysis:
-
Monitor the reaction progress by taking aliquots (0.1 mL) from the reaction mixture at regular time intervals (e.g., 0, 1, 2, 4, 6, 8 hours).
-
Quench each aliquot with 1 mL of saturated sodium bicarbonate solution.
-
Extract the organic layer with 1 mL of diethyl ether.
-
Dry the organic extract over anhydrous magnesium sulfate.
-
Analyze the sample by Gas Chromatography (GC) to determine the conversion of benzyl alcohol and the yield of benzyl acetate.
5. Data Comparison:
-
Plot the yield of benzyl acetate versus time for each of the six benzoic acid derivative catalysts.
-
Calculate the initial reaction rates from the slope of the initial linear portion of the kinetic profiles.
-
The final product yield after a set time (e.g., 8 hours) can also be used for comparison.
Visualizations
Caption: A generalized workflow for the comparative study of benzoic acid derivatives in catalysis.
Caption: A simplified pathway for the organocatalytic esterification by a benzoic acid derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparing the effect of benzoic acid and cinnamic acid hydroxyl derivatives on polyphenol oxidase: activity, action mechanism, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of Celecoxib: A Tale of Two Methodologies
For researchers, scientists, and drug development professionals, the efficient synthesis of active pharmaceutical ingredients (APIs) is a cornerstone of modern medicine. This guide provides a detailed comparison of two prominent synthetic routes to Celecoxib, a selective COX-2 inhibitor widely used for its anti-inflammatory and analgesic properties. We will objectively examine the traditional batch synthesis and a contemporary continuous flow approach, presenting key performance indicators, detailed experimental protocols, and visual workflows to inform strategic decisions in drug manufacturing.
At a Glance: Batch vs. Flow Synthesis of Celecoxib
The synthesis of Celecoxib, chemically known as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, has evolved to enhance efficiency, yield, and safety. Below is a summary of the key quantitative data comparing the traditional batch process with a modern continuous flow method.
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
| Overall Yield | ~46-90% | ~90-96% |
| Total Reaction Time | ~20 hours | ~1 hour |
| Key Steps | 1. Claisen Condensation2. Cyclocondensation | 1. Claisen Condensation2. Cyclocondensation (in flow) |
| Purification | Recrystallization, Chromatography | Simplified work-up, often filtration |
| Scalability | Limited by reactor size | More readily scalable |
| Safety | Handling of intermediates | Reduced exposure to hazardous reagents |
The Underpinnings of Inflammation: Celecoxib's Mechanism of Action
Celecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, Celecoxib reduces inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.
Traditional Batch Synthesis: The Established Route
The conventional synthesis of Celecoxib is a two-step process performed in large-scale reactors. This method has been widely used in industrial production.
Experimental Workflow: Batch Synthesis
Experimental Protocol: Batch Synthesis
Step 1: Claisen Condensation to form 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione
-
In a suitable reaction vessel, dissolve sodium methoxide in toluene.
-
Add p-methylacetophenone to the solution.
-
Slowly add ethyl trifluoroacetate to the mixture while maintaining the temperature between 20-25 °C.
-
Heat the reaction mixture to 60-65 °C and stir for approximately 1 hour.
-
After cooling, quench the reaction with hydrochloric acid.
-
Separate the organic layer, and evaporate the solvent under reduced pressure to obtain the crude diketone intermediate. This intermediate is often used in the next step without further purification. The yield for this step is typically high, in the range of 91-96%.[1][2]
Step 2: Cyclocondensation to form Celecoxib
-
Dissolve the crude 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione in ethanol.
-
Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.
-
Heat the mixture to reflux and maintain for several hours (e.g., 10 hours).[3]
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude Celecoxib is then purified by recrystallization from a suitable solvent system like ethyl acetate/heptane.
Continuous Flow Synthesis: A Modern Alternative
Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and greater consistency. The synthesis of Celecoxib has been successfully adapted to a flow process, demonstrating significant improvements in efficiency.[4][5][6]
Experimental Workflow: Continuous Flow Synthesis
Experimental Protocol: Continuous Flow Synthesis
Note: The Claisen condensation to produce the diketone intermediate can also be performed in a flow reactor, but for this comparison, we focus on the cyclocondensation step, which often presents a bottleneck in the batch process.
-
Prepare two separate stock solutions: one of 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione in a suitable solvent (e.g., ethanol) and another of 4-sulfamoylphenylhydrazine hydrochloride in a compatible solvent mixture (e.g., 75% ethanol/water).
-
Using precision syringe pumps, introduce the two reagent streams into a mixing tee at controlled flow rates.
-
The combined stream then enters a heated reactor coil (e.g., a PTFE tube in a heated bath at 90 °C). The length of the coil and the flow rate determine the residence time (typically around 1 hour).
-
A back-pressure regulator is used to maintain a constant pressure within the system, preventing solvent boiling and ensuring consistent reaction conditions.
-
The output from the reactor is collected.
-
The solvent is removed in vacuo, and a simplified work-up, such as suspending the solid in a solvent that dissolves the product but not the unreacted starting materials (e.g., ethyl acetate), followed by filtration, can yield highly pure Celecoxib.[4][6]
Conclusion
The synthesis of Celecoxib provides an excellent case study for comparing traditional and modern synthetic methodologies. While the batch process is a well-established and reliable method, the continuous flow synthesis presents a compelling alternative with significant advantages in terms of reaction time, yield, and potential for safer and more efficient scale-up. For drug development professionals, the choice between these methods will depend on a variety of factors, including the scale of production, available equipment, and regulatory considerations. The data and protocols presented in this guide offer a solid foundation for making these critical decisions.
References
- 1. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]
- 3. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00346H [pubs.rsc.org]
A Comparative Guide to Antibody Cross-Reactivity for 2-Amino-3,4-dimethylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profiles of a hypothetical polyclonal antibody raised against 2-Amino-3,4-dimethylbenzoic acid. While specific experimental data for this exact molecule is not publicly available, this document presents an illustrative analysis based on established immunochemical principles. The primary application for such an antibody would be the development of sensitive and specific immunoassays for the detection and quantification of this compound and its metabolites in various biological matrices. Understanding the cross-reactivity is crucial for assay specificity and the accurate interpretation of results.
Data Presentation: Cross-Reactivity of a Hypothetical Antibody Against this compound
The following table summarizes the hypothetical cross-reactivity of a polyclonal antibody raised against a this compound-protein conjugate. The data is presented as the half-maximal inhibitory concentration (IC50) and the percentage of cross-reactivity relative to the parent compound, this compound. These values are typically determined using a competitive enzyme-linked immunosorbent assay (ELISA).
| Compound | Chemical Structure | IC50 (nM) | Cross-Reactivity (%) |
| This compound | 10 | 100 | |
| 2-Amino-3-methylbenzoic acid | 50 | 20 | |
| 2-Amino-4-methylbenzoic acid | 80 | 12.5 | |
| 2-Aminobenzoic acid (Anthranilic acid) | 500 | 2 | |
| 3,4-Dimethylbenzoic acid | > 10,000 | < 0.1 | |
| 2-Amino-3,4-dimethylphenol | > 10,000 | < 0.1 | |
| 4-Amino-3,5-dimethylbenzoic acid | 250 | 4 |
Note: The IC50 value represents the concentration of the analyte required to inhibit 50% of the antibody binding to the coated antigen. Cross-reactivity (%) is calculated as (IC50 of this compound / IC50 of test compound) x 100.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and accurate interpretation of cross-reactivity studies. The following are standard protocols for competitive ELISA and Surface Plasmon Resonance (SPR), two common techniques for assessing antibody cross-reactivity for small molecules.[1][2][3]
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a widely used method for quantifying small molecules by measuring their ability to compete with a labeled antigen for a limited number of antibody binding sites.[1][4]
Objective: To determine the relative binding affinity of an antibody to this compound and its structurally related derivatives.
Materials and Reagents:
-
Polyclonal or monoclonal antibody raised against a this compound-protein conjugate.
-
Coating antigen: this compound conjugated to a carrier protein (e.g., Ovalbumin, OVA).
-
96-well microtiter plates.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS).
-
Wash buffer (e.g., 0.05% Tween 20 in PBS).
-
Horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP).
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.
-
Stop solution (e.g., 2 M H₂SO₄).
-
Standard solutions of this compound and test compounds.
Procedure:
-
Coating: Microtiter plates are coated with the this compound-OVA conjugate and incubated overnight at 4°C.
-
Washing: The plates are washed three times with wash buffer to remove any unbound coating antigen.
-
Blocking: The remaining protein-binding sites on the plate are blocked by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
Competitive Reaction: A mixture of the primary antibody and varying concentrations of the standard or test compounds is added to the wells. The plate is incubated for 1-2 hours at room temperature, allowing the free analyte to compete with the coated antigen for antibody binding.
-
Washing: The plate is washed three times with wash buffer to remove unbound reagents.
-
Secondary Antibody Incubation: An HRP-conjugated secondary antibody is added to each well and incubated for 1 hour at room temperature.
-
Washing: The plate is washed five times with wash buffer.
-
Substrate Reaction: TMB substrate solution is added to each well, and the plate is incubated in the dark for 15-30 minutes.
-
Stopping Reaction: The enzymatic reaction is stopped by adding the stop solution.
-
Data Acquisition: The optical density (OD) is measured at 450 nm using a microplate reader.
Data Analysis: A standard curve is generated by plotting the OD values against the logarithm of the concentration of this compound. The IC50 values for the parent compound and each test compound are determined from their respective dose-response curves.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical biosensing technique that allows for the real-time measurement of molecular interactions.[5] It is a powerful tool for determining the kinetics (association and dissociation rates) and affinity of antibody-antigen binding.[3]
Objective: To characterize the binding kinetics and affinity of an antibody to this compound and its derivatives.
Materials and Reagents:
-
SPR instrument and sensor chips (e.g., CM5 sensor chip).
-
Antibody against this compound.
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine).
-
Running buffer (e.g., HBS-EP+).
-
Standard solutions of this compound and test compounds.
Procedure:
-
Antibody Immobilization: The antibody is immobilized onto the surface of a sensor chip using standard amine coupling chemistry.
-
Binding Analysis: A constant concentration of the antibody is injected over the sensor surface, followed by co-injection of varying concentrations of the test compounds (analytes). The change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte, is monitored in real-time.
-
Regeneration: The sensor surface is regenerated between each binding cycle using a suitable regeneration solution to remove the bound analyte.
Data Analysis: The resulting sensorgrams are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). The KD value is a measure of the binding affinity.
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for a competitive ELISA and a generic signaling pathway that could be relevant in drug development.
Caption: Workflow for Competitive ELISA.
References
- 1. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 2. Small Molecule Immunosensing Using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 4. ELISA kits and immunoassays | Abcam [abcam.com]
- 5. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
A Comparative Guide to Assessing the Purity of Synthesized 2-Amino-3,4-dimethylbenzoic Acid
For researchers, scientists, and professionals in drug development, the meticulous assessment of chemical purity is a cornerstone of reliable and reproducible research. The purity of a synthesized compound, such as 2-Amino-3,4-dimethylbenzoic acid, a key intermediate in various organic syntheses, directly influences the outcomes of subsequent reactions and the pharmacological profile of a final active pharmaceutical ingredient (API). This guide provides an objective comparison of the primary analytical methods for determining the purity of this compound, supported by experimental data and detailed protocols.
The principal techniques for purity assessment of synthesized organic compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis. Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and the nature of the information it provides.
Data Presentation: A Comparative Overview of Analytical Techniques
The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the expected purity level, the nature of potential impurities, and the desired quantitative accuracy. The following table summarizes the key performance characteristics of the most common analytical techniques for the purity assessment of this compound.
| Analytical Method | Parameter Measured | Typical Purity Specification | Key Advantages | Limitations | Typical Limit of Detection (LOD) / Limit of Quantitation (LOQ) |
| High-Performance Liquid Chromatography (HPLC) | Chemical Purity (Area %) | ≥98.0% | High resolution and sensitivity for separating a wide range of impurities; well-established for quantitative analysis.[1][] | Requires a suitable chromophore for UV detection; may not be suitable for highly volatile impurities. | LOD: ~0.1-1 µg/mL, LOQ: ~0.5-5 µg/mL (UV detection)[3] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and Quantification of Volatile Impurities | Impurity specific | High sensitivity and specificity for volatile and semi-volatile compounds; provides structural information of impurities.[1] | Requires derivatization for non-volatile compounds like aminobenzoic acids, which adds complexity.[1] | LOD: ~0.1-10 pg, LOQ: ~0.5-50 pg (on-column) |
| Quantitative ¹H-NMR (qNMR) | Absolute Purity, Structural Confirmation | Conforms to structure | Provides structural information and can quantify the main component and impurities without a specific reference standard for each impurity.[4] | Lower sensitivity compared to chromatographic methods for trace impurities; requires a high-purity internal standard. | LOD: ~0.05-0.1 mol%, LOQ: ~0.1-0.5 mol% |
| Melting Point Analysis | Melting Point Range | Sharp, within 1-2°C of the literature value | Simple, rapid, and cost-effective preliminary assessment of purity. | Not quantitative; susceptible to subjective interpretation; less informative for amorphous solids or certain types of impurities. | Not applicable |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are representative protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reversed-phase HPLC method for the purity determination of this compound.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (typically around 254 nm for aromatic compounds).
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the synthesized this compound in the mobile phase to prepare a stock solution.
-
Prepare a series of dilutions from the stock solution for linearity assessment.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject the sample and standards onto the HPLC system. The purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of this compound, a derivatization step is necessary prior to GC-MS analysis.
-
Derivatization: Esterification of the carboxylic acid group followed by silylation of the amino group is a common approach. For example, reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in a suitable solvent.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is programmed to ensure the separation of the derivatized analyte from any volatile impurities.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a suitable mass range (e.g., m/z 50-500).
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent.
-
Add the derivatizing agent and heat the mixture to complete the reaction.
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
-
Analysis: Impurities are identified by their mass spectra and retention times. Quantification can be performed using an internal or external standard method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A suitable deuterated solvent that dissolves the sample, such as DMSO-d₆ or CDCl₃.
-
Sample Preparation:
-
Accurately weigh a known amount of the sample and a certified internal standard (for qNMR) into an NMR tube.
-
Add the deuterated solvent and ensure complete dissolution.
-
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For quantitative analysis (qNMR), ensure a sufficient relaxation delay between scans.
-
Analysis:
-
Qualitative: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to confirm the structure of the compound.
-
Quantitative (qNMR): The purity is calculated by comparing the integral of a characteristic signal of the analyte with the integral of a known signal from the internal standard.[5]
-
Melting Point Analysis
A simple and rapid method for a preliminary assessment of purity.
-
Instrumentation: A melting point apparatus.
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube.
-
Procedure:
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting range.
-
-
Analysis: A pure compound will have a sharp melting range (typically ≤ 2°C), which is close to the literature value. Impurities tend to depress and broaden the melting range.
Mandatory Visualization
Experimental Workflow for Purity Assessment
The following diagram illustrates a logical workflow for assessing the purity of synthesized this compound.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Amino-3,4-dimethylbenzoic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 2-Amino-3,4-dimethylbenzoic acid, aligning with standard laboratory safety protocols and regulatory guidelines.
The primary and most critical step for the disposal of this compound is to handle it as hazardous waste and entrust it to a licensed and approved waste disposal company.[1] This ensures compliance with regulatory standards and minimizes environmental impact. This chemical should never be disposed of down the drain or in regular trash.[2][3]
Essential Safety and Handling Information
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).
| Parameter | Information |
| Signal Word | Warning[4][5] |
| Hazard Classifications | Acute Oral Toxicity, Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3, Respiratory system)[4][5][6] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety glasses with side-shields or goggles, lab coat, and a NIOSH-approved respirator if dust is generated.[4][5][7][8] |
| Incompatible Materials | Strong oxidizing agents.[4][8] |
| Spill Response | In case of a spill, avoid dust formation.[7] Sweep up the material and place it into a suitable, closed container for disposal.[1][8] Ensure adequate ventilation.[7] |
Step-by-Step Disposal Protocol
The following protocol details the necessary steps for the safe collection, storage, and disposal of this compound.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Conduct all handling and preparation activities in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][9]
2. Waste Collection and Containment:
-
Solid Waste: Carefully sweep or scoop the solid this compound into a designated, compatible, and leak-proof container.[8][10] The container should have a secure, screw-on cap.[10] Avoid generating dust during this process.[1][7]
-
Contaminated Materials: Any materials contaminated with this compound, such as absorbent paper, gloves, or weighing boats, should also be collected and placed in the designated hazardous waste container.[10]
-
Empty Containers: Empty containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[11][12] After triple-rinsing, the container can be disposed of as regular trash, with the label defaced.[12]
3. Labeling and Storage:
-
Clearly and accurately label the hazardous waste container with the full chemical name: "this compound".[2][11] Do not use abbreviations or chemical formulas.[2]
-
The label must also include the words "Hazardous Waste" and the appropriate hazard pictograms.[2][11]
-
Indicate the date of waste generation and the name of the principal investigator or laboratory.[2]
-
Store the sealed waste container in a designated, secure satellite accumulation area away from incompatible materials.[9][10] The storage area should have secondary containment to capture any potential leaks.[10]
4. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup for the hazardous waste.[1][2]
-
Provide them with a complete list of the chemicals for disposal.[2]
-
Follow all instructions provided by the EHS or the waste disposal company for the final handover of the waste.
Disposal Workflow
The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. acs.org [acs.org]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. vumc.org [vumc.org]
Personal protective equipment for handling 2-Amino-3,4-dimethylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety, operational, and disposal information for handling 2-Amino-3,4-dimethylbenzoic acid (CAS: 50419-58-4). Adherence to these protocols is vital for ensuring a safe laboratory environment and mitigating potential risks associated with this chemical.
Hazard Identification and Classification
This compound is classified with the following hazards:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity – single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation.[1] |
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
To ensure personal safety and minimize exposure, the following personal protective equipment must be worn when handling this compound.
| Protection Type | Equipment | Standard |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards. | Conforming to EN166 (EU) or NIOSH (US) approved.[2] |
| Hand Protection | Chemical-resistant, impervious gloves. | Inspected prior to use. Dispose of contaminated gloves after use.[2] |
| Body Protection | Laboratory coat, long-sleeved clothing. | --- |
| Respiratory Protection | A NIOSH-approved respirator is required if dust is generated and ventilation is inadequate. | Use in accordance with a respiratory protection program. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Ensure a safety shower and eyewash station are readily accessible.
-
Work in a well-ventilated area, preferably a chemical fume hood.[1]
-
Assemble all necessary equipment and reagents before starting work.
-
Consult the Safety Data Sheet (SDS) for this compound.
2. Handling:
-
Wear the appropriate Personal Protective Equipment (PPE) as detailed above.[1]
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Do not breathe dust.
-
Wash hands thoroughly after handling.[1]
-
Keep the container tightly closed when not in use.[1]
3. Storage:
-
Store in a cool, dry, and well-ventilated place.[1]
-
Keep the container tightly closed.[1]
-
This compound is noted to be air-sensitive.[1]
-
Store away from oxidizing agents.[1]
Emergency Procedures
In Case of Accidental Exposure:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1]
Disposal Plan
Waste Disposal:
-
Dispose of this material and its container to an approved waste disposal plant.[1]
-
Do not let the product enter drains.
-
Follow all local and national regulations for hazardous waste disposal.
Safe Handling Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
